4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-6-5(2-3-8-6)9-4-10-7/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSAOPJMFGKLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440262 | |
| Record name | 4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144216-57-9 | |
| Record name | 4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine: Core Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited, this document synthesizes available information on its core scaffold and closely related analogues to present a detailed profile. This includes its chemical identity, proposed synthesis, predicted physicochemical and spectroscopic properties, and an exploration of its potential biological activities, particularly as a kinase inhibitor. This guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrrolo[3,2-d]pyrimidine framework.
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold - A Privileged Heterocycle
The pyrrolo[3,2-d]pyrimidine core is a fused heterocyclic system that has garnered considerable attention in the field of drug discovery. Its structural resemblance to purines allows it to interact with a wide range of biological targets, making it a "privileged scaffold" in medicinal chemistry. Derivatives of this core have been extensively investigated for various therapeutic applications, including as antiviral and anticancer agents.[1] The versatility of the pyrrolo[3,2-d]pyrimidine framework allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This guide focuses specifically on the 4-methoxy substituted derivative, exploring how this modification may influence its chemical behavior and biological activity.
Chemical and Physical Properties
While extensive experimental data for this compound is not publicly available, its fundamental properties can be established and key characteristics can be predicted based on its chemical structure and data from commercial suppliers.
Chemical Identity
| Identifier | Value |
| Systematic Name | This compound |
| CAS Number | 144216-57-9 |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| SMILES | COC1=NC=NC2=C1NC=C2 |
Source: BLDpharm[2], Matrix Scientific[3]
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | |
| Solubility | Not available | Likely soluble in organic solvents like DMSO and methanol. |
| pKa | Not available | The pyrrole nitrogen and pyrimidine nitrogens will influence basicity. |
| LogP | Not available | The methoxy group will increase lipophilicity compared to the unsubstituted parent. |
Synthesis and Reactivity
A plausible and efficient synthetic route to this compound involves the nucleophilic substitution of a suitable precursor, such as 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This chloro-derivative is a known intermediate in the synthesis of various pyrrolopyrimidine analogues.[1]
Proposed Synthetic Pathway
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is not available, studies on analogous series of pyrrolo[3,2-d]pyrimidines provide valuable insights. For instance, research on neuropeptide Y5 receptor antagonists has demonstrated that substitutions on the pyrimidine ring are critical for activity. [4][5]The electronic and steric properties of the substituent at the 4-position can modulate the interaction with the target protein. The methoxy group, being an electron-donating group, can alter the electron density of the pyrimidine ring and potentially enhance hydrogen bonding interactions within the active site of a target protein.
Potential Therapeutic Areas
Given the established role of pyrrolopyrimidine derivatives as kinase inhibitors, this compound and its future analogues could be explored for their therapeutic potential in:
-
Oncology: Targeting kinases involved in cancer cell proliferation, survival, and angiogenesis. [6]* Inflammatory Diseases: Inhibiting kinases that mediate inflammatory signaling pathways.
-
Neurodegenerative Diseases: Modulating kinase activity implicated in neuronal cell death and dysfunction. [7]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide, by consolidating available data and providing informed predictions, lays the groundwork for future research into this compound. The proposed synthetic route offers a practical approach to obtaining this molecule for further investigation.
Future research should focus on the experimental validation of the predicted physicochemical and spectroscopic properties. Furthermore, comprehensive biological screening against a panel of kinases and other relevant biological targets is warranted to elucidate the specific pharmacological profile of this compound. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing heterocyclic compound.
References
-
NIST. 4-Methoxyphenoxyphenylacetamide. [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Metwally, A. M., & El-Gazzar, A. R. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. [Link]
-
Wang, L., et al. (2018). Efficient solution-phase synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines. Tetrahedron Letters, 59(32), 3149-3153. [Link]
-
PubChem. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. [Link]
-
precisionFDA. 4-METHOXY-7H-PYRROLO(2,3-D)PYRIMIDINE. [Link]
-
ACS Publications. Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. [Link]
-
ChemSynthesis. 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine. [Link]
-
ResearchGate. (A) UV-vis spectra of the 4NP (10 −4 mol dm −3 ) in the presence of... [Link]
-
Poindexter, G. S., et al. (2001). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of medicinal chemistry, 44(22), 3633–3643. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 868. [Link]
-
Poindexter, G. S., et al. (2001). Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 44(22), 3633-3643. [Link]
-
ResearchGate. UV-Vis spectrum of Oxa-4-Py. [Link]
-
Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & medicinal chemistry, 18(21), 7524–7534. [Link]
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
NIH. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. [Link]
-
MDPI. CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. [Link]
-
RSC Publishing. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. [Link]
-
NIH. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. [Link]
-
NIH. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. [Link]
-
ResearchGate. UV-vis spectra of derivatives 4a-c and 5a-b. [Link]
-
MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]
-
Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]
-
ResearchGate. UV–vis. absorption spectra of compound PDB (4.2 × 10⁻⁵ M, red) in the... [Link]
-
MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]
-
ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]
-
ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]
-
NIH. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. matrixscientific.com [matrixscientific.com]
- 4. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Unknowns
In the landscape of drug discovery and development, understanding the fundamental physicochemical properties of a novel chemical entity is paramount. This guide focuses on 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound with potential pharmacological significance, belonging to a class of molecules known for their diverse biological activities.[1][2] It is important to note that while the pyrrolo[3,2-d]pyrimidine scaffold is a subject of research, specific experimental data on the solubility and stability of the 4-methoxy derivative is not extensively available in public literature. Therefore, this guide is structured as a predictive and methodological framework. It is designed to empower researchers with the principles and detailed protocols necessary to comprehensively characterize the solubility and stability of this molecule, or any structurally similar compound. We will proceed from foundational physicochemical predictions to the design of robust experimental protocols, ensuring a self-validating approach to data generation.
Physicochemical Profile: Predicting the Behavior of this compound
The structure of this compound, with its fused pyrrole and pyrimidine rings and a methoxy substituent, provides clues to its behavior. The pyrrolo[3,2-d]pyrimidine core is a nitrogenous heterocyclic system, suggesting the presence of both hydrogen bond donors and acceptors, which will influence its solubility and interactions.[3]
Predicted Physicochemical Parameters
A thorough in-silico analysis is the first step in understanding a new molecule. For this compound, we can predict the following key parameters that will govern its solubility and stability:
| Parameter | Predicted Value/Characteristic | Implication for Solubility and Stability |
| Molecular Weight | ~163.17 g/mol | Low molecular weight is generally favorable for good solubility and permeability. |
| logP | Moderately Lipophilic | The methoxy group increases lipophilicity compared to the unsubstituted core. This suggests a balance between aqueous and lipid solubility. |
| pKa | Weakly Basic | The pyrimidine nitrogens are expected to be weakly basic. The exact pKa will be critical for understanding pH-dependent solubility. |
| Hydrogen Bond Donors/Acceptors | 1 Donor (pyrrole N-H), 3 Acceptors (pyrimidine N, methoxy O) | The presence of these sites suggests the potential for good interactions with protic solvents. |
The Critical Role of Solid-State Characterization
Before any solubility or stability studies are initiated, a comprehensive solid-state characterization is essential. This includes:
-
Melting Point Determination: Provides an indication of purity and lattice energy.
-
Polymorphism Screening: Different crystalline forms can have vastly different solubilities and stabilities. A thorough screen using techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Thermogravimetric Analysis (TGA) is crucial.
-
Hygroscopicity Assessment: Determines the compound's tendency to absorb moisture, which can impact its stability and handling.
A Systematic Approach to Solubility Assessment
Solubility is a critical determinant of a drug's bioavailability. A multi-faceted approach is required to build a comprehensive solubility profile for this compound.
Kinetic vs. Thermodynamic Solubility: Understanding the "Why"
It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights.[4]
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent (typically DMSO), precipitates when added to an aqueous buffer. This is a high-throughput assay often used in early discovery to flag potential issues.
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a given solvent. This is a more time-consuming but essential measurement for lead optimization and formulation development.
Experimental Workflow for Comprehensive Solubility Profiling
The following workflow provides a robust methodology for characterizing the solubility of this compound.
Caption: A systematic workflow for determining the solubility of a new chemical entity.
Step-by-Step Protocol for Thermodynamic Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound (well-characterized solid form)
-
Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC with UV detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a known volume of each buffer in separate vials. The excess should be visually apparent.
-
Tightly cap the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 15 minutes) to pellet the excess solid.
-
Carefully pipette an aliquot of the supernatant, avoiding any solid particles.
-
-
Quantification:
-
Dilute the supernatant with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by a validated stability-indicating HPLC-UV method.
-
Calculate the concentration of the dissolved compound against a standard curve.
-
Stability Profiling and Forced Degradation Studies
Understanding the stability of this compound is crucial for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy.[5][6]
The Rationale Behind Forced Degradation
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those used for accelerated stability testing. The primary goals are:
-
To identify likely degradation pathways.
-
To generate potential degradation products for structural elucidation.
-
To develop and validate a stability-indicating analytical method that can resolve the parent compound from its degradants.
Proposed Forced Degradation Study Design
The following diagram outlines a comprehensive forced degradation study for this compound.
Caption: A workflow for conducting a comprehensive forced degradation study.
Step-by-Step Protocol for a Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., water, methanol, or a co-solvent system).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C and take samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C and sample at various time points.
-
Oxidative Degradation: Add 3% hydrogen peroxide. Keep at room temperature and sample at various time points.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) and sample at various time points.
-
Photostability: Expose the compound (in solid and solution form) to light as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, quench the reaction if necessary (e.g., neutralize acid/base).
-
Analyze all samples using a developed and validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradants.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative retention times and peak areas of the degradation products.
-
Propose structures for the major degradants based on their mass-to-charge ratios and fragmentation patterns.
-
Predicted Degradation Pathways
Based on the chemical structure of this compound, we can hypothesize potential degradation pathways:
-
Acid/Base Hydrolysis: The methoxy group could be susceptible to hydrolysis, particularly under acidic conditions, to yield the corresponding 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine.
-
Oxidation: The electron-rich pyrrole ring is a likely site for oxidation.
-
Photodegradation: The conjugated aromatic system may be susceptible to photolytic degradation.
Long-Term Stability Studies (ICH Guidelines)
Once the degradation profile is understood, formal stability studies according to ICH guidelines are necessary to establish a retest period or shelf life.[7][8]
Recommended Storage Conditions
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency
For long-term studies, testing should typically be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[8]
Conclusion and Formulation Considerations
A thorough understanding of the solubility and stability of this compound is not merely an academic exercise; it is a critical prerequisite for successful drug development. The data generated from the protocols outlined in this guide will directly inform:
-
Feasibility Assessment: Is the compound "developable"?
-
Formulation Strategy:
-
For poorly soluble compounds, formulation approaches such as salt formation, co-solvents, or amorphous solid dispersions may be necessary.
-
The stability data will guide the selection of appropriate excipients and packaging to prevent degradation.
-
-
Analytical Method Development: The stability-indicating methods developed are essential for quality control throughout the drug development lifecycle.
By following a systematic and scientifically rigorous approach as detailed in this guide, researchers can build a comprehensive data package that will de-risk the development of this compound and pave the way for its potential translation into a therapeutic agent.
References
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]
-
Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. PubMed. Available at: [Link]
-
Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing. Available at: [Link]
-
Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. PubMed. Available at: [Link]
-
2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine. ChemSynthesis. Available at: [Link]
-
4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3. PubChem. Available at: [Link]
-
Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS. Semantic Scholar. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. Available at: [Link]
-
Q1A(R2) Guideline. ICH. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PMC - NIH. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Rwanda FDA. Available at: [Link]
-
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores | Journals. Available at: [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
-
Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food And Drugs Authority. Available at: [Link]
-
Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]
-
Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. NIH. Available at: [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Analytical Science. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Complete Guide to ICH Stability Testing for APIs & FPPs. YouTube. Available at: [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. ajrconline.org [ajrconline.org]
- 6. acdlabs.com [acdlabs.com]
- 7. database.ich.org [database.ich.org]
- 8. fdaghana.gov.gh [fdaghana.gov.gh]
- 9. qlaboratories.com [qlaboratories.com]
In Silico Modeling of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine Interactions: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive technical overview and practical workflows for the in silico modeling of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine and its derivatives. It is designed for researchers, computational chemists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this privileged scaffold. We will delve into the established biological targets of this compound class and provide detailed, validated protocols for computational investigation, emphasizing the rationale behind methodological choices to ensure scientific rigor and reproducibility.
Introduction: The Therapeutic Potential of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] Derivatives of this scaffold have been shown to exhibit a broad range of pharmacological activities, making them attractive starting points for drug discovery programs. Notably, these compounds have been investigated as potent inhibitors of key enzymes and proteins implicated in cancer and other diseases.
Our understanding of the therapeutic potential of this compound and its analogs is continually expanding. To date, several key biological targets have been identified, including:
-
Enzymes of One-Carbon Metabolism: Novel pyrrolo[3,2-d]pyrimidine compounds have been designed to target mitochondrial and cytosolic one-carbon metabolism, which is crucial for nucleotide and amino acid biosynthesis in cancer cells.[3][4] Specifically, serine hydroxymethyltransferase (SHMT) 1 and 2 have been identified as key targets.[3][4]
-
VEGFR2 Kinase: The pyrrolo[3,2-d]pyrimidine core has been utilized to develop potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) kinase, a key mediator of angiogenesis.[5]
-
Tubulin: Certain derivatives have been identified as water-soluble colchicine site microtubule depolymerizing agents, highlighting their potential as antimitotic cancer therapeutics.[6]
-
Epidermal Growth Factor Receptor (EGFR): While research has focused on the related pyrrolo[2,3-d]pyrimidine scaffold, the development of fourth-generation EGFR inhibitors targeting resistance mutations suggests the potential of the broader pyrrolopyrimidine class in this area.[7]
-
Antibacterial Targets: The antibacterial properties of pyrrolo[3,2-d]pyrimidine derivatives have also been explored, indicating their potential for development as anti-infective agents.[8]
Given the diverse range of biological targets, in silico modeling presents a powerful and efficient approach to elucidate the molecular mechanisms of action, guide the design of more potent and selective inhibitors, and predict potential off-target effects. This guide will provide a validated workflow for the computational investigation of this compound interactions, using SHMT2 as a primary example.
The In Silico Modeling Workflow: A Validated Approach
A robust and reproducible in silico modeling workflow is essential for generating reliable and actionable insights. The following sections detail a step-by-step methodology, from initial system preparation to advanced simulation and analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Caption: A generalized workflow for in silico modeling of protein-ligand interactions.
System Preparation: Laying the Foundation for Accurate Predictions
The quality of the initial structures of the ligand and protein is paramount for the success of any in silico modeling study. This preparatory phase involves cleaning, parameterizing, and ensuring the chemical and structural integrity of the molecular systems.
The this compound core and its derivatives must be accurately represented in three dimensions with appropriate chemical properties.
Step-by-Step Protocol:
-
2D Structure Generation: Draw the this compound molecule or its desired derivative using a chemical drawing tool such as MarvinSketch or ChemDraw.
-
Conversion to 3D: Convert the 2D structure to a 3D conformation. Most molecular modeling packages have built-in functionalities for this.
-
Protonation State Determination: Determine the most likely protonation state at a physiological pH (typically 7.4). Tools like Open Babel or Epik can be used for this purpose. This is a critical step as the protonation state can significantly influence ligand-protein interactions.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure to relieve any steric clashes and obtain a low-energy conformation. The MMFF94 or a similar small molecule force field is suitable for this step.
-
Ligand Parameterization: Generate the necessary parameters (e.g., partial charges, atom types) for the ligand that are compatible with the chosen force field for subsequent simulations. The antechamber module of the AmberTools suite is a widely used and validated tool for generating General Amber Force Field (GAFF) parameters for small molecules.
Expertise & Experience: The choice of protonation state and the quality of the ligand parameters are critical. Incorrect protonation can lead to the misinterpretation of hydrogen bonding networks, while poor parameters can result in inaccurate energetic calculations and simulation dynamics.
For this guide, we will use the human SHMT2 crystal structure (PDB ID: 5V7I) as an example, as it is a known target of pyrrolo[3,2-d]pyrimidine derivatives.[4][9]
Step-by-Step Protocol:
-
PDB Structure Download: Download the crystal structure of human SHMT2 (PDB ID: 5V7I) from the Protein Data Bank.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands (unless the goal is to re-dock into the same site).
-
Handling Missing Residues and Atoms: Check for and model any missing residues or atoms in the protein structure. Tools like MODELLER or the SWISS-MODEL server can be used for this purpose.
-
Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure and determine the optimal protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at the desired pH. The H++ server or the pdb2pqr tool are excellent resources for this task.
-
Structural Refinement: Perform a short, constrained energy minimization of the protein structure to relax any strain introduced during the preparation steps. This is typically done with a molecular dynamics engine like Amber or GROMACS, while keeping the backbone atoms restrained.
Trustworthiness: A self-validating system for protein preparation involves checking the stereochemical quality of the final structure using tools like PROCHECK or MolProbity. This ensures that the prepared protein structure is geometrically and energetically reasonable.
Molecular Docking: Predicting Binding Poses
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This provides valuable insights into the binding mode and key interactions.
Step-by-Step Protocol:
-
Binding Site Definition: Define the binding site on the protein. This is often based on the location of a co-crystallized ligand in the experimental structure or identified through binding site prediction algorithms. For SHMT2 (5V7I), the active site can be defined based on the location of the substrate or known inhibitors.
-
Grid Generation: Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.
-
Docking Simulation: Perform the docking simulation using a validated docking program such as AutoDock Vina, Glide, or GOLD. These programs will generate a series of possible binding poses for the ligand, ranked by a scoring function.
-
Pose Analysis and Selection: Analyze the top-ranked docking poses. The selection of the most plausible binding pose should not be based solely on the docking score but also on a visual inspection of the interactions and comparison with any available structure-activity relationship (SAR) data.
Authoritative Grounding: The choice of docking software and scoring function should be appropriate for the system being studied. It is often beneficial to validate the docking protocol by re-docking a known ligand into the active site and ensuring the predicted pose is close to the crystallographic pose (RMSD < 2.0 Å).
Quantitative Data Summary: Molecular Docking Results
| Ligand Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| This compound | -8.5 | Arg50, Ser105, Phe201 | Arg50 (NH), Ser105 (OH) | Phe201 (pi-pi stacking) |
| Derivative A | -9.2 | Arg50, Ser105, Leu150 | Arg50 (NH), Ser105 (OH) | Leu150, Phe201 |
| Derivative B | -7.8 | Ser105, Tyr106 | Ser105 (OH) | Tyr106 |
Note: The data in this table is illustrative and would be generated from the actual docking calculations.
Caption: Workflow for a typical molecular docking experiment.
Molecular Dynamics Simulation: Assessing Complex Stability and Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of the protein-ligand complex over time. This is crucial for assessing the stability of the predicted binding mode and observing conformational changes.
Step-by-Step Protocol:
-
System Solvation: Place the protein-ligand complex from the selected docking pose into a periodic box of explicit water molecules (e.g., TIP3P).
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological salt concentration.
-
Energy Minimization: Perform a series of energy minimization steps to remove any bad contacts between the solute, solvent, and ions.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble). This allows the system to relax and reach a stable state.
-
Production MD: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key analyses include Root Mean Square Deviation (RMSD) of the ligand and protein backbone, Root Mean Square Fluctuation (RMSF) of protein residues, and analysis of persistent protein-ligand interactions over time.
Expertise & Experience: The length of the MD simulation is a critical parameter. Short simulations may not be sufficient to observe significant conformational changes or to confirm the stability of a binding pose. The choice of force field (e.g., AMBER, CHARMM) is also crucial and should be well-validated for both proteins and the ligand class under investigation.
Binding Free Energy Calculation: Quantifying Binding Affinity
Binding free energy calculations provide a more quantitative estimate of the binding affinity of a ligand for its target protein than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for this.
Step-by-Step Protocol:
-
Trajectory Extraction: Extract snapshots of the protein-ligand complex, the protein alone, and the ligand alone from the equilibrated portion of the MD trajectory.
-
Energy Calculations: For each snapshot, calculate the molecular mechanics energies (internal, van der Waals, and electrostatic), the polar solvation free energy (using Poisson-Boltzmann or Generalized Born models), and the nonpolar solvation free energy (typically estimated from the solvent-accessible surface area).
-
Free Energy Averaging: Average the calculated free energy components over all the snapshots to obtain the final binding free energy.
Trustworthiness: A self-validating aspect of this protocol is to compare the relative binding free energies of a series of analogs with their experimental IC50 or Ki values. A good correlation between the calculated and experimental values lends confidence to the predictive power of the model.
Quantitative Data Summary: Binding Free Energy Calculations
| Ligand Derivative | ΔG_bind (MM/GBSA) (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |
| This compound | -35.2 | -45.8 | -20.5 | 31.1 |
| Derivative A | -40.1 | -52.3 | -25.7 | 37.9 |
| Derivative B | -30.5 | -40.1 | -18.9 | 28.5 |
Note: The data in this table is illustrative and would be generated from the actual MM/GBSA calculations.
Conclusion and Future Directions
This guide has outlined a comprehensive and validated in silico workflow for investigating the interactions of this compound and its derivatives with their biological targets. By following these detailed protocols, researchers can gain valuable insights into the molecular basis of activity, predict binding affinities, and guide the rational design of novel and more effective therapeutics.
The field of computational drug discovery is continuously evolving. Future directions in the modeling of pyrrolo[3,2-d]pyrimidine interactions may include the use of more advanced techniques such as:
-
Enhanced Sampling MD: To more thoroughly explore the conformational landscape of the protein-ligand complex and identify alternative binding modes.
-
Quantum Mechanics/Molecular Mechanics (QM/MM): To more accurately model the electronic effects within the active site, particularly for enzymatic reactions or interactions involving metal ions.
-
Machine Learning and AI: To develop predictive models for activity and ADMET properties based on large datasets of pyrrolo[3,2-d]pyrimidine derivatives.
By integrating these advanced computational approaches with experimental validation, the discovery and development of next-generation therapeutics based on the this compound scaffold can be significantly accelerated.
References
-
Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism, 25(1), 27–42. [Link]
-
Pai, M., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. [Link]
-
Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5484. [Link]
-
El-Sayed, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. [Link]
-
Gangjee, A., et al. (2012). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research, 29(11), 3033–3043. [Link]
-
Kim, H. J., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry Letters, 20(20), 6043-6047. [Link]
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
-
Case, D.A., et al. (2021). Amber 2021. University of California, San Francisco. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
-
Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 9. aacrjournals.org [aacrjournals.org]
Preliminary Screening of 4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine scaffold, a deaza-isostere of adenine, represents a privileged structure in medicinal chemistry, particularly in the discovery of novel kinase inhibitors.[1][2] Its structural resemblance to the ATP purine core allows for competitive binding to the kinase ATP pocket, making it an attractive starting point for the development of targeted therapeutics.[1][2] This guide provides a comprehensive, in-depth framework for the preliminary screening of a library of this compound derivatives. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each experimental step, empowering researchers to design and execute a robust screening cascade that is both efficient and self-validating. We will traverse the critical stages of assay development, primary high-throughput screening, hit confirmation, and secondary assays, culminating in the selection of promising lead candidates for further optimization.
Introduction: The Rationale for Targeting the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core and its isomers, such as the pyrrolo[3,2-d]pyrimidine system, are key components in a multitude of biologically active molecules. Their significance is underscored by their presence in approved drugs and numerous clinical candidates targeting a range of diseases, most notably cancer and inflammatory conditions.[1] The core's ability to mimic adenine facilitates its interaction with the hinge region of kinase active sites, a common strategy for achieving potent and selective inhibition.[3] Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have demonstrated efficacy as inhibitors of various kinases, including VEGFR2, and have shown potential in targeting one-carbon metabolism, highlighting the versatility of this heterocyclic system.[4][5]
The strategic inclusion of a methoxy group at the 4-position can significantly influence the electronic and steric properties of the molecule, potentially enhancing binding affinity and selectivity for the target kinase. This guide outlines a systematic approach to explore the therapeutic potential of a library of novel this compound derivatives.
The Strategic Framework for Preliminary Screening
A successful preliminary screening campaign is not merely about identifying "active" compounds but about progressively building confidence in a select few. Our approach is a multi-tiered funnel designed to efficiently eliminate non-viable candidates while gathering increasingly detailed information about promising hits.
Caption: A multi-tiered screening funnel for the efficient identification of lead candidates.
Phase 1: Library Preparation and Quality Control
The integrity of any screening campaign is founded upon the quality of the compound library.[6] It is imperative to ensure the purity, identity, and solubility of each derivative before commencing screening.
Compound Library Management
A diverse library of this compound derivatives should be meticulously organized.[7]
-
Source and Purity: For this guide, we will assume a library of 1,000-5,000 novel derivatives has been synthesized in-house or procured from reliable vendors. Each compound must have a minimum purity of 95% as determined by LC-MS and ¹H NMR.
-
Solubilization and Plating: Compounds are typically solubilized in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).[8] These stocks are then acoustically dispensed into 384- or 1536-well plates for screening to minimize volume and potential precipitation.[7]
Synthesis of the Core Scaffold
While this guide focuses on screening, a brief overview of the synthesis of the core scaffold provides context. The synthesis of pyrrolo[3,2-d]pyrimidine derivatives often involves multi-step reactions. A general synthetic route might involve the initial construction of the pyrimidine ring followed by the annulation of the pyrrole ring. Specific reaction conditions, such as the use of dichloromethane (DCM) as a solvent and controlling the temperature, are crucial for achieving good yields.[9] The reaction progress is typically monitored by thin-layer chromatography (TLC), and the final products are purified and characterized.[9]
Phase 2: Primary High-Throughput Screening (HTS)
The objective of the primary screen is to rapidly and cost-effectively identify initial "hits" from the compound library that exhibit activity against the target of interest. For this compound derivatives, a common and logical starting point is a kinase inhibition assay.[10]
Target Selection: A Hypothetical Case Study - Aurora Kinase A
To illustrate the screening process, we will consider Aurora Kinase A (AURKA) as our target. AURKA is a serine/threonine kinase that plays a critical role in mitotic progression, and its overexpression is linked to various cancers.
Assay Principle: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[10] This assay is well-suited for HTS due to its high sensitivity, low false-positive rate, and resistance to compound interference.[11]
The Causality Behind the Choice: We select the ADP-Glo™ assay for its universal applicability to any kinase, regardless of the substrate, and its two-step process that minimizes signal interference from the test compounds.[11] The luminescent readout provides a wide dynamic range, enhancing our ability to detect even modest inhibitors.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Experimental Protocol: Primary Screening of AURKA
-
Compound Plating: Prepare assay plates by dispensing 50 nL of each 10 mM compound stock into 384-well plates, resulting in a final screening concentration of 10 µM.
-
Kinase Reaction: Add 5 µL of a solution containing AURKA enzyme, its substrate peptide, and ATP to each well. Incubate at room temperature for 1 hour.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis and Hit Selection
The raw luminescence data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). A Z'-factor is calculated for each plate to assess the quality and robustness of the assay. Hits are typically defined as compounds that exhibit a percent inhibition greater than a predetermined cutoff (e.g., >50% or >3 standard deviations from the mean of the control).
| Compound ID | Structure | % Inhibition @ 10 µM | Hit Status |
| PMP-001 | [Structure] | 8.2 | Non-Hit |
| PMP-002 | [Structure] | 65.7 | Hit |
| PMP-003 | [Structure] | 4.5 | Non-Hit |
| ... | ... | ... | ... |
| PMP-1548 | [Structure] | 72.1 | Hit |
Table 1: Representative data from a primary HTS campaign.
Phase 3: Hit Confirmation and Triage
The initial hits from the primary screen are not yet "confirmed." They require further validation to eliminate false positives and artifacts.
Hit Re-testing
All hits from the primary screen are re-tested under the same assay conditions to confirm their activity. This step eliminates random errors from the initial screen.
Dose-Response Curves and IC₅₀ Determination
Confirmed hits are then tested over a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency.
The Causality Behind the Choice: An IC₅₀ value is a more reliable measure of a compound's potency than a single-point inhibition value. It allows for the ranking of hits and provides a basis for structure-activity relationship (SAR) studies.
| Compound ID | IC₅₀ (µM) | Curve Quality (R²) | Confirmation Status |
| PMP-002 | 0.85 | 0.98 | Confirmed |
| PMP-1548 | 1.23 | 0.97 | Confirmed |
| PMP-2301 | > 20 | N/A | False Positive |
Table 2: Hit confirmation and IC₅₀ determination for selected hits.
Phase 4: Secondary and Orthogonal Assays
The goal of this phase is to further characterize the confirmed hits and gain confidence in their mechanism of action.
Orthogonal Biochemical Assays
To ensure that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal biochemical assay.[12] For kinase inhibitors, a common orthogonal assay is a mobility shift assay or a fluorescence polarization (FP) assay.[12]
The Causality Behind the Choice: Using an assay with a different detection technology helps to rule out compounds that may interfere with the primary assay's detection system (e.g., luciferase inhibitors).[11]
Cell-Based Assays
Ultimately, a successful drug must be active in a cellular context.[13] Cell-based assays are crucial for assessing a compound's ability to penetrate cell membranes and inhibit the target in a more physiologically relevant environment.[13]
6.2.1. Target Engagement Assays
Cellular thermal shift assays (CETSA) or NanoBRET™ assays can be used to confirm that the compound binds to the target protein within the cell.
6.2.2. Phenotypic Assays
For an anticancer target like AURKA, a cell proliferation assay is a key secondary screen.[14] The MTT or CellTiter-Glo® assays are commonly used to measure the effect of the compounds on the viability of cancer cell lines that are known to be dependent on AURKA activity.[15]
Experimental Protocol: Cell Proliferation Assay (MTT)
-
Cell Plating: Seed a cancer cell line (e.g., MCF-7) into 96-well plates and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with a serial dilution of the confirmed hit compounds for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
| Compound ID | Biochemical IC₅₀ (µM) | Cellular GI₅₀ (µM) | Notes |
| PMP-002 | 0.85 | 1.5 | Good cell permeability |
| PMP-1548 | 1.23 | > 50 | Poor cell permeability or efflux |
Table 3: Comparison of biochemical and cellular activity.
Phase 5: Early ADMET Profiling
Even at this early stage, it is prudent to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising hits.[17] In silico models and simple in vitro assays can provide valuable insights and flag potential liabilities.[17][18]
The Causality Behind the Choice: Early ADMET profiling can prevent the costly advancement of compounds with fundamental flaws that would lead to late-stage attrition.[19]
In Silico ADMET Prediction
Computational tools can predict properties such as lipophilicity (logP), aqueous solubility, and potential for hERG inhibition.[20]
In Vitro ADMET Assays
-
Solubility: Kinetic or thermodynamic solubility assays.
-
Metabolic Stability: Incubation with liver microsomes to assess metabolic stability.
-
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion.
Caption: Key components of an early ADMET profiling cascade.
Conclusion: From Hits to Leads
This technical guide has outlined a logical and scientifically-grounded workflow for the preliminary screening of this compound derivatives. By progressing from a broad primary screen to increasingly specific secondary and ADMET assays, researchers can efficiently identify and validate promising lead candidates. The emphasis on understanding the causality behind each experimental choice ensures that the generated data is robust, reliable, and provides a solid foundation for subsequent lead optimization efforts. The compounds that successfully navigate this screening funnel will possess a well-characterized preliminary profile, including target potency, cellular activity, and an initial assessment of their drug-like properties, making them worthy candidates for the next phase of drug discovery.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Al-Suhaimi, K. S., et al. (2025, July 10).
- Oh, Y., et al. (2010, October 15).
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Deng, A. S., et al. (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. PubMed.
- Inglese, J., et al. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central.
- National Institutes of Health. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors.
- Hu, Y., et al. (n.d.). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
- Auctores Publishing. (n.d.).
- Singh, D. B., et al. (n.d.).
- Wang, Y., et al. (n.d.). A review for cell-based screening methods in drug discovery. PubMed Central.
- MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
- ResearchGate. (2021, November 30).
- Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- MDPI. (n.d.).
- SickKids Research Institute. (n.d.). Small Molecule Libraries. SPARC Drug Discovery.
- Bajorath, J., et al. (2017, May 3). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed Central.
- ResearchGate. (n.d.).
- Promega Corporation. (n.d.).
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- Taylor & Francis Online. (n.d.). Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies.
- Danaher Life Sciences. (n.d.). Compound Library for Screening.
- bioRxiv. (2023, March 20). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
- PubMed. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review.
- PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.
- ChemSynthesis. (2025, May 20). 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine.
- Optibrium. (n.d.). Beyond profiling: using ADMET models to guide decisions.
- ChemRxiv. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors.
- Noble Life Sciences. (n.d.).
- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.
- SciSpace. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- Sigma-Aldrich. (n.d.). Small Molecule Library Design.
- Bentham Science Publishers. (2021, June 1).
- PubMed. (n.d.). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review.
- Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay.
- YouTube. (2024, August 9). The Medicinal Chemist's Guide to Solving ADMET Challenges.
- Promega Corpor
- ACS Publications. (2021, September 29). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.
- Target Discovery Institute. (n.d.). Small Compound Libraries.
- PubMed Central. (n.d.).
- Bentham Science Publishers. (2024, November 6).
- ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
- PubMed. (n.d.). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism.
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Small Compound Libraries — Target Discovery Institute [tdi.ox.ac.uk]
- 9. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. noblelifesci.com [noblelifesci.com]
- 15. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
Abstract: This document provides a detailed, two-stage protocol for the synthesis of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. The synthesis begins with the chlorination of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one to form the critical intermediate, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This is followed by a nucleophilic aromatic substitution (SNAr) to install the final methoxy group. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and characterization guidelines.
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core is a privileged heterocyclic structure in the field of medicinal chemistry and drug discovery. As a fused ring system, it offers a rigid, planar scaffold that can effectively interact with various biological targets, including enzymes and receptors.[1] Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, notably as potent kinase inhibitors for anticancer therapies, as well as antiviral and antibacterial agents.[1][2][3] The title compound, this compound, serves as a crucial building block for the synthesis of more complex and biologically active molecules, making a reliable and well-understood synthetic route essential for further research and development.
Overall Synthetic Strategy
The synthesis is efficiently executed in two primary stages. The first stage involves the conversion of a pyrimidinone precursor into a more reactive chloro-pyrimidine intermediate. The second stage introduces the desired methoxy group via a nucleophilic substitution reaction. This strategy leverages a common and robust transformation in heterocyclic chemistry, ensuring high yields and purity.
Figure 1: Overall two-stage synthetic workflow.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Mol. Wt. ( g/mol ) | Supplier | Purity |
| 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one | C₆H₅N₃O | 135.12 | Sigma-Aldrich | ≥97% |
| Phosphoryl chloride (POCl₃) | POCl₃ | 153.33 | Sigma-Aldrich | ≥99% |
| Sodium Methoxide (NaOCH₃) | CH₃ONa | 54.02 | Sigma-Aldrich | ≥95% |
| Methanol (MeOH) | CH₃OH | 32.04 | Fisher Scientific | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | ACS Grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific | ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | Fisher Scientific | ACS Grade |
| Concentrated Ammonia (NH₄OH) | NH₄OH | 35.04 | Sigma-Aldrich | 28-30% |
| Deionized Water (H₂O) | H₂O | 18.02 | In-house | Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Sigma-Aldrich | Granular |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice-water bath
-
Büchner funnel and vacuum filtration apparatus
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Glassware for column chromatography
-
pH meter or pH strips
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Synthetic Protocol
PART I: Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (Intermediate)
Mechanistic Rationale: This step converts the keto-enol tautomer of the pyrimidinone into a chloro-pyrimidine. Phosphoryl chloride is a highly effective chlorinating agent for this transformation. The lone pair on the oxygen of the pyrimidinone's hydroxyl tautomer attacks the phosphorus atom of POCl₃, initiating a sequence of reactions that ultimately replaces the hydroxyl group with a chlorine atom, which is an excellent leaving group for the subsequent SNAr reaction.
Step-by-Step Procedure: [4]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (5.0 g, 37.0 mmol).
-
Reagent Addition: Under a nitrogen atmosphere in a fume hood, carefully add phosphoryl chloride (10 mL, 107.5 mmol). The mixture will form a slurry.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle. Stir vigorously. The solid will gradually dissolve, resulting in a dark, homogeneous solution. Maintain reflux for 2 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The starting material spot should be completely consumed.
-
Work-up (Quenching): After completion, cool the reaction mixture in an ice-water bath. In a separate large beaker (1 L), prepare 200 mL of crushed ice. CAUTION: This step is highly exothermic. Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with constant stirring.
-
Neutralization: Continue to cool the aqueous solution in an ice bath. Slowly adjust the pH to ~8 by the dropwise addition of concentrated ammonia. A precipitate will form.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL).
-
Drying: Transfer the solid to a watch glass and dry under vacuum at 50 °C to a constant weight. This affords 4-chloro-5H-pyrrolo[3,2-d]pyrimidine as a solid.
-
Expected Yield: 85-92%
-
Appearance: Off-white to light gray solid.
PART II: Synthesis of this compound (Final Product)
Mechanistic Rationale: This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[5] The pyrimidine ring is electron-deficient due to the electronegativity of its two nitrogen atoms. This deficiency makes the carbon atom at the C4 position highly electrophilic and susceptible to attack by a strong nucleophile, such as the methoxide ion (CH₃O⁻). The reaction proceeds through a stabilized anionic intermediate (a Meisenheimer-like complex) before the chloride ion is eliminated, restoring aromaticity and yielding the final product.[6]
Figure 2: Logical flow of the SNAr mechanism.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (3.0 g, 19.5 mmol) and anhydrous methanol (50 mL). Stir to suspend the solid.
-
Reagent Addition: Add sodium methoxide (1.6 g, 29.3 mmol, 1.5 equivalents) to the suspension.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC (1:1 ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in deionized water (50 mL) and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% EtOAc) to afford the pure this compound.
-
Expected Yield: 75-85%
-
Appearance: White to off-white solid.
Product Characterization
To confirm the identity and purity of the intermediate and final product, the following analytical techniques are recommended.
| Compound | Technique | Expected Observations |
| 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | ¹H NMR (DMSO-d₆) | δ ~12.4 (br s, 1H, NH), ~8.6 (s, 1H), ~8.0 (d, 1H), ~6.7 (d, 1H).[4] |
| ¹³C NMR (DMSO-d₆) | δ ~151.3, 149.6, 142.1, 134.8, 124.3, 102.7.[4] | |
| MS (ES+) | m/z 154.0 [M+H]⁺, 156.0 [M+H]⁺ (characteristic 3:1 isotopic pattern for Cl).[4] | |
| This compound | ¹H NMR (CDCl₃) | δ ~8.4 (s, 1H), ~7.3 (d, 1H), ~6.6 (d, 1H), ~4.1 (s, 3H, -OCH₃). NH proton may be broad. |
| ¹³C NMR (CDCl₃) | Expect signals for pyrimidine and pyrrole carbons, plus a methoxy carbon signal around δ 54-56 ppm. | |
| MS (ES+) | m/z 150.1 [M+H]⁺ | |
| HPLC | Purity assessment; should show a single major peak (>95%). |
Safety and Handling
-
Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate PPE, including gloves, lab coat, and safety goggles.
-
Sodium Methoxide (NaOCH₃): Corrosive and flammable solid. Reacts with moisture. Handle in an inert atmosphere if possible.
-
Concentrated Ammonia (NH₄OH): Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated fume hood.
-
All organic solvents are flammable and should be handled away from ignition sources.
Conclusion
This application note details a robust and reproducible two-stage synthesis of this compound. By providing a clear, step-by-step protocol grounded in established chemical principles, this guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the production of this important molecular scaffold for further investigation and drug development.
References
-
MDPI: Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link]
-
PubChem: 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Available at: [Link]
-
PubMed Central (PMC): Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Available at: [Link]
-
PubMed: Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Available at: [Link]
-
PubMed Central (PMC): Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link]
-
National Institutes of Health (NIH): Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD.: The Role of Pyrrolo[3,2-d]pyrimidine Derivatives in Modern Research. Available at: [Link]
-
PubMed Central (PMC): Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][2][7]diazepine derivatives as potent EGFR/CDK2 inhibitors. Available at: [Link]
- Google Patents: Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Journal of the Chemical Society C: Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available at: [Link]
-
ResearchGate: Scheme 1. Synthesis of the 1,3-dihydro-1-{1-[4-(pyrrolo[1,2-a]... Available at: [Link]
-
Semantic Scholar: Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Available at: [Link]
-
MDPI: Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]
-
YouTube: nucleophilic aromatic substitutions. Available at: [Link]
-
Chemistry LibreTexts: 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]and_Aromaticity/16.07%3A_Nucleophilic_Aromatic_Substitution)
Sources
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
Topic: A Robust and Scalable Synthesis of 4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine: From Bench to Plant
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system and a cornerstone in the development of therapeutics targeting kinases, polymerases, and other critical cellular enzymes. The 4-methoxy substituted analog, in particular, serves as a key intermediate for further functionalization. This application note provides a detailed, scalable, and robust protocol for the synthesis of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine. Moving beyond a simple laboratory procedure, this guide is written from a process chemistry perspective, emphasizing the critical parameters, safety considerations, and strategic decisions necessary for a successful scale-up campaign. We will detail a two-stage process commencing with the synthesis of the crucial 4-chloro-5H-pyrrolo[3,2-d]pyrimidine intermediate, followed by a highly efficient methoxylation.
Introduction: The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Core
The fusion of a pyrrole and a pyrimidine ring to form the 5H-pyrrolo[3,2-d]pyrimidine system creates a structure that is isomeric with purine, making it an excellent scaffold for ATP-competitive inhibitors. This structural motif is found in numerous clinically relevant molecules. The ability to produce key intermediates like this compound on a large scale is, therefore, a critical enabling step in many drug discovery and development programs.
This document outlines a scalable synthesis route, designed with an emphasis on process safety, atom economy, and the use of readily available, industrially friendly reagents. Our approach is to build the molecule in a manner that allows for control over each step, minimizing the formation of difficult-to-remove impurities.
Retrosynthetic Analysis and Process Strategy
A late-stage functionalization strategy is often preferred in a scale-up context as it allows for the convergence of synthetic routes and can simplify the purification of the final product. Our retrosynthetic analysis identifies the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine as the key late-stage intermediate. This chloro-derivative is readily susceptible to nucleophilic aromatic substitution (SNAr), making the introduction of the methoxy group a straightforward and high-yielding final step.
Figure 1: Retrosynthetic analysis for this compound.
This strategy offers several advantages for scale-up:
-
Convergent Synthesis: The core heterocyclic system is constructed first, and the final functionalization is performed in the last step.
-
Purification: The polarity difference between the starting material (chloro-derivative) and the product (methoxy-derivative) is significant, which often simplifies purification by crystallization.
-
Versatility: The 4-chloro intermediate is a versatile branching point for the synthesis of a library of analogs by reacting it with various nucleophiles.
Stage 1: Scale-Up Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine
The synthesis of the 4-chloro intermediate is a critical foundation for the entire process. While multiple routes exist, a common and scalable approach involves the construction of the pyrimidine ring onto a suitable pyrrole precursor.
Reaction Scheme
The overall transformation for this stage is depicted below:
Figure 2: Synthetic pathway to the 4-chloro intermediate.
Detailed Protocol for Stage 1
A. Synthesis of 4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidine
This step involves the formation of the pyrimidine ring. The Vilsmeier-Haack type reaction followed by cyclization with formamide is a robust method.
-
Reagents and Materials:
| Reagent/Material | Molar Equiv. | Molecular Weight | CAS No. | Notes |
| 2-Amino-3-cyanopyrrole | 1.0 | 107.11 | 5242-49-9 | Starting material |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 1.2 | 119.16 | 4637-24-5 | Reagent and solvent |
| Formamide | - | 45.04 | 75-12-7 | Solvent and reagent |
| Toluene | - | 92.14 | 108-88-3 | Co-solvent for azeotropic removal of water |
-
Protocol:
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and distillation setup, add 2-amino-3-cyanopyrrole (1.0 equiv) and toluene (5 vol).
-
Add N,N-dimethylformamide dimethyl acetal (1.2 equiv) and heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours. The progress of the reaction can be monitored by TLC or HPLC for the disappearance of the starting material.
-
Once the formation of the enamine intermediate is complete, cool the reaction mixture to 80 °C.
-
Carefully add formamide (10 vol) and heat the mixture to a higher reflux temperature (160-180 °C). Methanol and other volatiles will be distilled off.
-
Maintain the reaction at this temperature for 6-10 hours. The reaction progress should be monitored by HPLC.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Filter the solid, wash with a suitable solvent like ethyl acetate or acetone, and dry under vacuum to afford 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine.
-
B. Chlorination to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine
This is a standard chlorination reaction using phosphorus oxychloride (POCl3).
-
Reagents and Materials:
| Reagent/Material | Molar Equiv. | Molecular Weight | CAS No. | Notes |
| 4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidine | 1.0 | 135.12 | 3584-01-4 | Intermediate from previous step |
| Phosphorus oxychloride (POCl3) | 5.0 - 10.0 | 153.33 | 10025-87-3 | Reagent and solvent |
| N,N-Diisopropylethylamine (DIPEA) | 0.1 (catalytic) | 129.24 | 7087-68-5 | Optional catalyst |
-
Protocol:
-
Safety First: This reaction should be performed in a well-ventilated fume hood or a suitable containment system. POCl3 is highly corrosive and reacts violently with water.
-
Charge 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv) to a dry reactor.
-
Slowly add phosphorus oxychloride (5-10 vol) at room temperature. The reaction is often exothermic.
-
If required, add a catalytic amount of DIPEA (0.1 equiv).
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-8 hours, monitoring by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: This is a critical and potentially hazardous step. The excess POCl3 must be quenched carefully. Slowly and cautiously add the reaction mixture to a vessel containing crushed ice and water, ensuring the temperature is maintained below 20 °C.
-
The pH of the resulting slurry will be highly acidic. Neutralize carefully with a base such as aqueous sodium hydroxide or sodium carbonate solution to a pH of 7-8.
-
The product will precipitate. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
-
Stage 2: Scale-Up Synthesis of this compound
This final step is a nucleophilic aromatic substitution reaction. The choice of base and solvent is critical for a successful and safe scale-up.
Reaction Scheme
Figure 4: Overall process workflow diagram.
Critical Control Points:
-
Temperature Control during POCl3 Quench: This is a highly exothermic process and must be done slowly with efficient cooling to prevent a runaway reaction.
-
Temperature Control during NaOMe Addition: The SNAr reaction is also exothermic. Maintaining a low temperature during the addition of the strong base prevents potential side reactions.
-
Moisture Control: The chlorination step with POCl3 is sensitive to moisture. Ensure all equipment is dry.
-
pH Control during Work-up: Proper pH adjustment is crucial for ensuring the product precipitates and for the removal of impurities.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By breaking the process down into two manageable stages and focusing on the critical parameters for scale-up, this guide is intended to enable researchers and process chemists to confidently produce this valuable intermediate in multi-gram to kilogram quantities. The emphasis on late-stage functionalization provides a robust and versatile platform for the synthesis of diverse libraries of pharmacologically active compounds.
References
- Jubilant Life Sciences Limited. (2012). Process for the preparation of 4-alkoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives. WO2012066545A1.
Application Notes and Protocols for 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold in Kinase Inhibition
The pyrrolo[3,2-d]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its role as a versatile scaffold in the design of potent kinase inhibitors. Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), allows derivatives to competitively bind to the ATP-binding site of various kinases, thereby modulating their activity. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.
This document provides a detailed guide to the application of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine, a specific derivative of this scaffold, as a kinase inhibitor. While extensive research has been conducted on the broader class of pyrrolo[3,2-d]pyrimidines, this guide will synthesize that knowledge to provide actionable protocols and insights for investigating this particular compound. We will delve into its potential mechanisms of action, provide detailed experimental protocols for its characterization, and present a framework for its evaluation in a drug discovery context.
Chemical Structure and Properties
This compound is a small molecule with the following core structure:
Caption: Core chemical structure of this compound.
Key chemical properties relevant for experimental design include its molecular weight, solubility, and stability. While specific experimental data for this exact compound is not widely published, analogs suggest it is likely to be a solid at room temperature with solubility in organic solvents such as DMSO and methanol.
| Property | Estimated Value | Source |
| Molecular Formula | C₇H₇N₃O | - |
| Molecular Weight | 149.15 g/mol | - |
| Solubility | Soluble in DMSO, Methanol | Inferred from analogs |
| Stability | Stable under standard laboratory conditions | Inferred from analogs |
Part 1: Mechanism of Action and Target Identification
Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been shown to act as both Type I and Type II kinase inhibitors.
-
Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase.
-
Type II inhibitors also bind in the ATP pocket but extend into an adjacent hydrophobic pocket that is only accessible in the inactive, "DFG-out," conformation of the kinase. This often leads to greater selectivity.
Given that some pyrrolo[3,2-d]pyrimidine derivatives are known to be potent inhibitors of kinases like KDR (VEGFR2) by acting as Type II inhibitors, it is plausible that this compound could exhibit a similar mechanism.[1]
Caption: Postulated Type II kinase inhibition pathway.
Identifying Potential Kinase Targets
The initial step in characterizing this compound is to identify its potential kinase targets. A tiered approach is recommended:
-
Computational Screening: Docking studies of the compound against a panel of known kinase structures can provide initial hypotheses about potential targets. The DFG-out conformation of kinases should be included in these screens to explore the possibility of Type II inhibition.
-
Broad Kinase Panel Screening: In vitro kinase profiling against a large panel of recombinant kinases (e.g., >400 kinases) is the gold standard for identifying primary targets and assessing selectivity. This is typically performed by specialized contract research organizations (CROs).
-
Target Validation in Cell-Based Assays: Once high-affinity targets are identified, their inhibition in a cellular context must be validated. This involves using cell lines where the target kinase is known to be a key driver of a particular phenotype (e.g., proliferation, survival).
Part 2: Experimental Protocols
The following protocols provide a starting point for the experimental evaluation of this compound.
In Vitro Kinase Inhibition Assay (Example: VEGFR2/KDR)
This protocol is adapted for a generic tyrosine kinase like VEGFR2, a known target of pyrrolo[3,2-d]pyrimidine derivatives.[1]
Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP depletion.
Materials:
-
Recombinant human VEGFR2 kinase (active)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in 100% DMSO)
-
Positive control inhibitor (e.g., Sunitinib)
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or a phosphospecific antibody for ELISA)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mix in assay buffer to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Add 10 µL of ATP in assay buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent (e.g., add ADP-Glo™ reagent and measure luminescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Proliferation Assay
This protocol assesses the effect of the compound on the proliferation of cancer cell lines.
Principle: The assay measures the number of viable cells after a period of treatment with the test compound. This can be quantified using various methods, such as the reduction of a metabolic dye (e.g., resazurin, MTT) or by measuring cellular ATP content.
Materials:
-
Cancer cell line of interest (e.g., HT-29 colon cancer cells, HepG2 liver cancer cells, or a cell line known to be dependent on a potential target kinase).[2][3]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Positive control (e.g., a clinically approved inhibitor for the chosen cell line)
-
96-well cell culture plates
-
Viability detection reagent (e.g., CellTiter-Glo® from Promega, or resazurin)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment:
-
Prepare a serial dilution of the compound in complete medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement:
-
Add the viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for resazurin).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability relative to the vehicle-treated cells.
-
Plot the percent viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Target Engagement Assay in Cells (e.g., Western Blot)
This protocol determines if the compound inhibits the phosphorylation of the target kinase or its downstream substrates in a cellular context.
Principle: Cells are treated with the compound, and then cell lysates are analyzed by Western blot using antibodies that specifically recognize the phosphorylated and total forms of the target protein.
Materials:
-
Cell line expressing the target kinase
-
Serum-free and complete culture medium
-
Growth factor or stimulus to activate the kinase pathway (if necessary)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-kinase, anti-total-kinase)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
If the pathway is basally inactive, serum-starve the cells for 4-16 hours.
-
Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Clarify the lysate by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Compare the levels of the phosphorylated protein to the total protein across the different treatment conditions. A reduction in the phospho-protein signal with increasing compound concentration indicates target engagement.
Part 3: Workflow and Data Interpretation
A logical workflow is essential for the efficient evaluation of a novel kinase inhibitor.
Caption: A typical workflow for kinase inhibitor characterization.
Data Interpretation:
-
Potency: The IC₅₀ or GI₅₀ value indicates the concentration of the inhibitor required to achieve 50% inhibition. Lower values indicate higher potency.
-
Selectivity: A highly selective inhibitor will have a much lower IC₅₀ for its primary target(s) compared to other kinases in a screening panel.
-
Cellular Activity: A significant drop in the GI₅₀ value in a cell line dependent on the target kinase, coupled with a corresponding decrease in target phosphorylation in a target engagement assay, provides strong evidence for an on-target mechanism of action.
Conclusion
This compound belongs to a class of compounds with proven potential as kinase inhibitors. The protocols and workflows outlined in this document provide a robust framework for its systematic evaluation. By combining computational, biochemical, and cell-based approaches, researchers can effectively identify its kinase targets, elucidate its mechanism of action, and determine its potential as a therapeutic agent. Careful experimental design and data interpretation are paramount to successfully advancing this and similar compounds through the drug discovery pipeline.
References
-
Sun, L., et al. (2012). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Molecules, 17(11), 13054-13072. [Link]
-
Mctigue, M., et al. (2012). Design and discovery of 4-amino-pyrrolo[2,3-d]pyrimidines as potent and selective inhibitors of the Janus kinase family. Bioorganic & Medicinal Chemistry Letters, 22(18), 5908-5915. [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698. [Link]
-
Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1794-1819. [Link]
-
Gangjee, A., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]
-
Chem-Impex International. (n.d.). 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine. Retrieved from [Link]
-
Oguro, Y., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry, 18(20), 7243-7253. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2204620. [Link]
Sources
- 1. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine Derivatives as Anti-Cancer Agents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro and in vivo methodologies for evaluating the anti-cancer potential of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine and its derivatives. The pyrrolo[3,2-d]pyrimidine scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives showing a range of biological activities, including the inhibition of key oncogenic pathways.[1][2][3] This document outlines the critical experimental workflows, from initial biochemical assays to cellular characterization and in vivo efficacy studies, ensuring a robust and reproducible preclinical assessment.
Introduction: The Therapeutic Potential of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core is a key pharmacophore in the development of targeted anti-cancer therapies.[1][3] Its structural similarity to purine allows it to interact with a variety of biological targets crucial for cancer cell proliferation and survival. Notably, derivatives of this scaffold have been developed as potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and as modulators of metabolic pathways, including the one-carbon metabolism enzymes Serine Hydroxymethyltransferase 1 and 2 (SHMT1/2).[1][2][4] The 4-methoxy substitution on the 5H-pyrrolo[3,2-d]pyrimidine core represents a novel chemical space for exploration, with the potential for unique target engagement and pharmacological properties.
The following protocols are designed to systematically evaluate a novel this compound derivative, hereafter referred to as "Compound-X," for its anti-cancer properties. The experimental cascade will begin with broad-spectrum screening and progressively narrow down to specific mechanistic studies and in vivo validation.
In Vitro Evaluation of Compound-X
The initial phase of testing focuses on characterizing the biochemical and cellular activities of Compound-X. This includes assessing its direct effects on potential targets, its impact on cancer cell viability and proliferation, and its ability to induce apoptosis.
Biochemical Assays: Target Engagement and Potency
Given the known targets of the pyrrolo[3,2-d]pyrimidine scaffold, initial biochemical screens should focus on kinase inhibition and interference with one-carbon metabolism.
Rationale: Many pyrrolopyrimidine derivatives function as ATP-competitive kinase inhibitors.[5] An in vitro kinase assay will determine if Compound-X directly inhibits the activity of clinically relevant kinases.[6][7] VEGFR2 is a primary candidate for initial screening based on published data for similar scaffolds.[2]
Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR2)
-
Reagents and Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (at a concentration around the Kₘ for the specific kinase)[8]
-
Specific peptide substrate for VEGFR2
-
Compound-X (dissolved in DMSO, with serial dilutions)
-
Positive control inhibitor (e.g., Sorafenib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of Compound-X and the positive control in kinase buffer.
-
In a multiwell plate, add the kinase, peptide substrate, and Compound-X/control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP or the ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.[6]
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of Compound-X.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| Compound-X | VEGFR2 | Experimental Value |
| Sorafenib | VEGFR2 | Reference Value |
Cellular Assays: Phenotypic and Mechanistic Evaluation
Cell-based assays are crucial for understanding the effect of Compound-X in a biological context. These assays will determine its cytotoxicity, anti-proliferative effects, and the mechanism of cell death.
Rationale: These assays provide a quantitative measure of the compound's ability to reduce the number of viable cells in a cancer cell line population. The MTT or CellTiter-Glo® assays are robust and widely used methods.[9][10][11]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [10][12]
-
Cell Culture:
-
Select a panel of cancer cell lines relevant to the proposed target (e.g., human umbilical vein endothelial cells (HUVEC) for VEGFR2 inhibition, or colon and pancreatic cancer cell lines for SHMT inhibition).[1][2]
-
Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Procedure:
-
Seed cells in a 96-well, white-walled plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Compound-X (and a vehicle control, e.g., 0.1% DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well, following the manufacturer's protocol.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation:
| Cell Line | Putative Target Pathway | GI₅₀ of Compound-X (µM) |
| HUVEC | Angiogenesis (VEGFR2) | Experimental Value |
| HT-29 (Colon) | One-Carbon Metabolism | Experimental Value |
| MIA PaCa-2 (Pancreas) | One-Carbon Metabolism | Experimental Value |
Rationale: To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis), Annexin V and caspase activity assays are employed.[13][14]
Protocol: Annexin V Staining for Apoptosis Detection by Flow Cytometry [13][15]
-
Cell Treatment:
-
Treat cells with Compound-X at concentrations around the GI₅₀ value for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Staining Procedure:
-
Harvest both adherent and floating cells and wash them with cold PBS.[15]
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC) and a dead cell stain (e.g., Propidium Iodide, PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Protocol: Caspase-3/7 Activity Assay [16][17]
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with Compound-X as described for the viability assay.
-
-
Assay Procedure:
-
After the treatment period, add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to each well.[16]
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence, which is proportional to the amount of caspase-3 and -7 activity.
-
Visualization of Experimental Workflow:
Caption: Workflow for the in vitro evaluation of Compound-X.
Rationale: Western blotting is used to investigate the molecular mechanism of action of Compound-X by examining the expression and phosphorylation status of key proteins in the targeted signaling pathways.[18][19][20] For example, if Compound-X inhibits VEGFR2, a decrease in the phosphorylation of downstream effectors like Akt and ERK would be expected.
Protocol: Western Blotting for Pathway Analysis [18][21]
-
Protein Extraction:
-
Treat cells with Compound-X for a shorter duration (e.g., 1-6 hours) to observe changes in protein phosphorylation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualization of a Hypothetical Signaling Pathway:
Caption: Hypothetical signaling pathway inhibited by Compound-X.
In Vivo Evaluation of Compound-X
Following promising in vitro results, the efficacy of Compound-X is evaluated in animal models of cancer. Xenograft models are commonly used for this purpose.[22][23]
Xenograft Tumor Models
Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical anti-cancer drug testing.[22][24] They allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.[25] Patient-derived xenograft (PDX) models, which use tumor tissue directly from patients, can offer a more clinically relevant assessment.[26]
Protocol: Subcutaneous Xenograft Model
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).[22]
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation:
-
Inject a suspension of a relevant human cancer cell line (e.g., 1-5 x 10⁶ cells in Matrigel) subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer Compound-X via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.
-
Treat the animals for a specified period (e.g., daily for 21 days).
-
-
Efficacy Assessment:
-
Measure tumor volume (e.g., using calipers) two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, pharmacodynamic marker analysis).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Experimental Value | 0 |
| Compound-X | Low Dose | Experimental Value | Calculated Value |
| Compound-X | Mid Dose | Experimental Value | Calculated Value |
| Compound-X | High Dose | Experimental Value | Calculated Value |
Conclusion
The systematic evaluation of this compound derivatives, as outlined in these application notes, provides a robust framework for identifying and characterizing novel anti-cancer drug candidates. By integrating biochemical, cellular, and in vivo studies, researchers can gain a comprehensive understanding of a compound's mechanism of action, potency, and therapeutic potential. This structured approach, grounded in established scientific principles, is essential for the successful translation of promising compounds from the laboratory to the clinic.
References
- Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2025).
- Hogan, K. T., et al. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799.
- Hogan, K. T., et al. (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799.
- Matsuno, K., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry Letters, 20(20), 6041-6045.
- Gangjee, A., et al. (2011). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research, 28(11), 2836-2847.
- Shin, J. Y., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1-7.
- Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8769.
- El-Sayed, N. F., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296.
- Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences, 4(9), 429-434.
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Zhang, Y., et al. (2021). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 64(15), 11086-11107.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Crown Bioscience. (2021). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]
-
Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]
- Hou, Z., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 97(1), 16-27.
- Krishnan, A., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 65-71.
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Altogen Labs. (2021). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]
- Krishnan, A., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 65-71.
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 222, 113575.
- Park, D., et al. (2014). Caspase Protocols in Mice. Methods in Molecular Biology, 1133, 193-206.
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Bio-protocol. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. Retrieved from [Link]
- Mistry, H., et al. (2021).
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
Sources
- 1. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. m.youtube.com [m.youtube.com]
- 12. promega.com [promega.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 17. mpbio.com [mpbio.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 21. bio-rad.com [bio-rad.com]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. blog.crownbio.com [blog.crownbio.com]
- 24. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 25. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 26. startresearch.com [startresearch.com]
Application Notes and Protocols for 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the safe handling, storage, and use of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine. As a Senior Application Scientist, the following protocols and recommendations are based on a synthesis of available chemical data, established laboratory safety practices, and insights from the broader field of medicinal chemistry. The pyrrolo[3,2-d]pyrimidine scaffold is a key structural motif in many biologically active compounds, particularly kinase inhibitors, necessitating a thorough understanding of its properties for safe and effective research.[1][2][3][4][5]
Compound Overview and Structural Context
This compound belongs to the pyrrolopyrimidine class of heterocyclic compounds. This core structure is analogous to purine, which makes it a valuable scaffold in the development of molecules that interact with biological systems.[2][5][6] The methoxy substitution at the 4-position influences the electronic properties and potential reactivity of the molecule.
Chemical Structure:
Caption: Chemical structure of this compound.
Hazard Identification and Safety Precautions
Potential Hazards based on 4-chloro-5H-pyrrolo[3,2-d]pyrimidine:
| Hazard Class | GHS Classification | Associated Risks |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | May cause serious harm or be fatal if ingested.[8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | May cause redness, pain, and inflammation upon contact with skin.[8][10] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Can cause significant eye irritation, redness, and pain.[8][10] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract.[8][10] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling this compound.
Caption: Mandatory PPE workflow before handling the compound.
Engineering Controls
-
Fume Hood: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are effectively diluted.[9][11]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[11]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[7] | Reduced temperature minimizes the rate of potential degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The pyrrolo[3,2-d]pyrimidine core can be susceptible to oxidation. |
| Container | Use a tightly sealed, amber glass vial. | Protects from light and moisture. |
| Location | Store in a designated, locked cabinet for toxic or potent compounds. | Prevents unauthorized access and accidental exposure.[9] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids potential exothermic or hazardous reactions. |
Experimental Protocols
Protocol for Handling Solid this compound
This protocol outlines the steps for safely weighing and preparing the solid compound for experimental use.
-
Preparation:
-
Ensure all required PPE is correctly worn.
-
Verify that the chemical fume hood is functioning correctly.
-
Decontaminate the work surface within the fume hood.
-
-
Weighing:
-
Place a calibrated analytical balance inside the fume hood.
-
Use a clean, dry weighing paper or boat.
-
Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid generating dust.
-
Promptly close the primary container and return it to its designated storage location.
-
-
Solubilization:
-
Place the weighing paper or boat with the compound into the appropriate reaction vessel.
-
Add the desired solvent (e.g., DMSO, DMF, or as determined by solubility tests) dropwise to the solid to minimize aerosolization.
-
Gently swirl or sonicate the vessel to ensure complete dissolution.
-
Protocol for Solution Preparation and Storage
-
Solvent Selection: Determine the appropriate solvent based on experimental requirements and compound solubility. Common solvents for similar heterocyclic compounds include DMSO, DMF, and chlorinated solvents like dichloromethane (DCM).[1][2]
-
Concentration: Prepare stock solutions at a concentration that minimizes the volume needed for downstream applications, thereby reducing solvent effects on the experiment.
-
Storage of Solutions:
-
Store stock solutions in tightly sealed vials at -20°C or -80°C to maximize long-term stability.
-
For working solutions, fresh preparation is recommended. If short-term storage is necessary, store at 2-8°C and use within 24-48 hours.
-
Label all solution vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Spill and Emergency Procedures
Immediate and appropriate response to a spill or exposure is critical.
Caption: Step-by-step emergency response plan.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10][11]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Waste Disposal
All waste materials containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., weighing papers, gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.[9][11]
References
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
4-chloro-5H-pyrrolo[3,2-d]pyrimidine. PubChem. Available at: [Link]
-
Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. National Center for Biotechnology Information. Available at: [Link]
-
2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine. ChemSynthesis. Available at: [Link]
-
4-METHOXY-7H-PYRROLO(2,3-D)PYRIMIDINE. precisionFDA. Available at: [Link]
-
Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. National Center for Biotechnology Information. Available at: [Link]
-
Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
SAFETY DATA SHEET: Pyridine. Carl ROTH. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine
Welcome to the technical support guide for the synthesis of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold, a core component in many therapeutic agents.[1][2][3][4][5] Low yields in the crucial methoxylation step can be a significant bottleneck. This guide provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding to help you diagnose and overcome common synthetic challenges.
The primary route to this compound is the nucleophilic aromatic substitution (SNAr) of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine with a methoxide source, typically sodium methoxide in methanol.[6] While seemingly straightforward, this reaction is sensitive to several factors that can drastically reduce yield and purity.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Category 1: Reagent and Reaction Setup
Question 1: My reaction shows very low conversion of the starting material, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, even after extended reaction times. What are the likely causes?
Answer: This is a classic issue that almost always points to problems with your nucleophile or the reaction environment. Let's break down the possibilities:
-
Cause A: Inactive Sodium Methoxide (NaOMe). Sodium methoxide is highly hygroscopic. If it has been improperly stored or is old, it will react with atmospheric moisture to form methanol and sodium hydroxide (NaOH). NaOH is not a potent enough nucleophile to displace the chloride on this specific heterocyclic system, leading to an inert reaction.
-
Expert Insight: Always use freshly opened, anhydrous sodium methoxide or a freshly prepared solution of sodium metal in anhydrous methanol. If you are using a commercial solution, ensure it has been stored under an inert atmosphere (e.g., Argon or Nitrogen) and handled with dry syringes/needles.
-
-
Cause B: Non-Anhydrous Solvent. The presence of water in your methanol is detrimental. Water can hydrolyze the starting 4-chloropyrimidine to the corresponding 4-hydroxypyrrolo[3,2-d]pyrimidine, a common and often difficult-to-remove impurity.[7][8] This side reaction consumes your starting material without forming the desired product.
-
Validation Protocol: Use a sealed bottle of anhydrous methanol (<50 ppm water). If you suspect your solvent is wet, it can be dried over activated 3Å molecular sieves for at least 12 hours before use.
-
-
Cause C: Insufficient Equivalents of NaOMe. While theoretically a catalytic amount of base could work if methanol is the solvent, in practice, a stoichiometric or slight excess of NaOMe is required to drive the reaction to completion efficiently. The pyrrole N-H is acidic and can be deprotonated, consuming some of the base.
-
Recommendation: Start with at least 1.5 to 2.0 equivalents of sodium methoxide relative to the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
-
Question 2: I'm observing the formation of a significant, more polar byproduct on my TLC plate that doesn't correspond to the starting material or the product. What could it be?
Answer: This is very likely the hydrolysis product, 5H-pyrrolo[3,2-d]pyrimidin-4(7H)-one (the 4-hydroxy tautomer).
-
Mechanism: As mentioned above, trace amounts of water in the reaction mixture can lead to the hydrolysis of the reactive chloro group.[7][8] This side reaction is often accelerated by the basic conditions.
-
Confirmation: The hydrolysis product can be confirmed by LC-MS analysis. It will have a molecular weight corresponding to the replacement of -Cl (35.45 g/mol ) with -OH (17.01 g/mol ), resulting in a mass decrease of approximately 18.44 Da compared to the starting material.
-
Prevention: The most effective prevention is the strict use of anhydrous reagents and solvents as detailed in Question 1. Running the reaction under a dry, inert atmosphere (N2 or Ar) is also critical to prevent moisture from entering the system during the experiment.
Category 2: Reaction Conditions and Monitoring
Question 3: My yield is inconsistent, sometimes moderate and sometimes very low, even when I use fresh reagents. How can I improve reproducibility?
Answer: Inconsistency often points to subtle variations in reaction parameters. Temperature control and reaction monitoring are key to achieving reproducibility.
-
Cause A: Poor Temperature Control. The SNAr reaction rate is highly temperature-dependent. Running the reaction at room temperature may be sluggish, while excessive heat can promote side reactions or degradation.
-
Expert Insight: A gentle reflux in methanol (around 65 °C) is often the optimal condition. It provides enough thermal energy to drive the reaction efficiently without causing significant decomposition. Use a well-controlled heating mantle with a thermocouple to ensure a stable temperature.
-
-
Cause B: Inadequate Reaction Monitoring. Stopping the reaction too early will result in incomplete conversion, while running it for too long can sometimes lead to the formation of minor, unidentifiable degradation products.
-
Self-Validation System: Thin Layer Chromatography (TLC) is an indispensable tool. Monitor the reaction every 1-2 hours. A typical TLC system would be Dichloromethane:Methanol (e.g., 95:5 or 90:10 v/v). The product, being more polar than the starting material but less polar than the hydrolysis byproduct, should show a clear progression. The reaction is complete when the starting material spot is no longer visible.
-
Reaction Progress Visualization
Caption: Idealized TLC monitoring of the reaction progress over time.
Category 3: Workup and Purification
Question 4: I have difficulty isolating the pure product after the reaction. The workup seems to generate an emulsion, or the final product is oily and impure. What is the best procedure?
Answer: A clean workup and purification are critical for obtaining a high-quality final product.
-
Problem A: Basic Workup Issues. Quenching the reaction mixture (which is highly basic due to excess NaOMe) directly with a large amount of water can sometimes lead to hydrolysis of any remaining starting material or even the product under harsh conditions.
-
Problem B: Purification Challenges. The product, this compound, has moderate polarity. If the hydrolysis byproduct is present, it can co-elute or streak during column chromatography, making separation difficult.
Optimized Workup and Purification Protocol
-
Neutralization: After confirming reaction completion by TLC, cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching: Slowly add saturated aqueous ammonium chloride (NH4Cl) solution to neutralize the excess sodium methoxide. This is a milder alternative to strong acids and helps to prevent unwanted side reactions. Adjust the pH to ~7.
-
Extraction: Remove the methanol under reduced pressure. Extract the resulting aqueous residue multiple times with a suitable organic solvent. Dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol often works well.[9]
-
Washing: Combine the organic layers and wash with brine to remove residual water.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to obtain the crude product.[9]
-
Purification: The crude material should be purified by flash column chromatography on silica gel. A gradient elution system, starting from 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH), is typically effective at separating the product from less polar starting material and more polar byproducts.
Optimized Synthesis Protocol
This protocol incorporates the best practices discussed above to maximize yield and purity.
| Parameter | Value/Condition | Justification |
| Starting Material | 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | Commercially available or synthesized via established routes.[10][11][12] |
| Reagent | Sodium Methoxide (NaOMe) | Use 1.5 - 2.0 equivalents. Ensures complete reaction. |
| Solvent | Anhydrous Methanol | Prevents hydrolysis side-reaction.[7] |
| Temperature | 65 °C (Reflux) | Provides sufficient energy for SNAr without degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination. |
| Reaction Time | 2-6 hours | Monitor by TLC until starting material is consumed. |
| Workup | Quench with sat. aq. NH4Cl | Mild neutralization to avoid product/SM degradation. |
| Purification | Silica Gel Chromatography | Gradient elution (e.g., 0-5% MeOH in DCM). |
Step-by-Step Methodology
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq).
-
Add anhydrous methanol (approx. 10-20 mL per gram of starting material).
-
Stir the suspension and add sodium methoxide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-6 hours.
-
Monitor the reaction progress by TLC (e.g., 95:5 DCM:MeOH).
-
Once the starting material is consumed, cool the flask in an ice bath to 0 °C.
-
Carefully quench the reaction by adding saturated aqueous NH4Cl solution until the pH is neutral (~7).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with DCM (3x volumes).
-
Combine the organic extracts, wash with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the crude residue by flash column chromatography to yield the pure this compound.
Mechanistic Overview
The core transformation is a Nucleophilic Aromatic Substitution (SNAr). This guide focuses on troubleshooting this specific reaction.
Sources
- 1. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 8. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 12. aceschem.com [aceschem.com]
Technical Support Center: 4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. As a key intermediate in the development of various therapeutic agents, including kinase inhibitors, achieving a high-yielding and pure synthesis is paramount.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Overcoming Common Synthetic Hurdles
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction, starting from 4-chloro-5H-pyrrolo[3,2-d]pyrimidine and a methoxide source. While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact yield and purity.
Problem 1: Low or No Product Formation
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
-
The isolated yield of the desired product is significantly lower than expected.
Potential Causes & Solutions:
-
Insufficiently Activated Nucleophile: Sodium methoxide is highly hygroscopic. Absorbed moisture will consume the methoxide, forming methanol and sodium hydroxide, which is a much weaker nucleophile for this SNAr reaction.
-
Troubleshooting Steps:
-
Use freshly opened, anhydrous sodium methoxide.
-
If using a solution of sodium methoxide in methanol, ensure it is fresh and has been stored under an inert atmosphere.
-
Consider preparing fresh sodium methoxide by reacting clean sodium metal with anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen). This is the most reliable method for generating a highly reactive nucleophile.
-
-
-
Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.
-
Troubleshooting Steps:
-
Methanol is a common choice as it is the conjugate acid of the nucleophile and helps to solvate it. However, at higher temperatures, it can lead to side reactions.
-
Aprotic polar solvents such as DMF, DMSO, or NMP can accelerate the reaction rate by solvating the cation of the methoxide salt, leaving a "naked" and more reactive methoxide anion.
-
Ensure the chosen solvent is anhydrous. Water can compete with the methoxide as a nucleophile, leading to the formation of the undesired 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine.
-
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Troubleshooting Steps:
-
If running the reaction at room temperature, consider gently heating the reaction mixture. A temperature range of 50-80 °C is a good starting point for optimization.
-
Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.
-
-
Problem 2: Formation of Impurities
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and product.
-
Mass spectrometry analysis reveals unexpected molecular weight peaks.
Potential Causes & Solutions:
-
Formation of 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine: This is a common byproduct resulting from the reaction with trace amounts of water or hydroxide ions.
-
Troubleshooting Steps:
-
Rigorously dry all glassware before use.
-
Use anhydrous solvents and reagents.
-
Perform the reaction under a dry, inert atmosphere (N2 or Ar).
-
-
-
N-Alkylation: The pyrrole nitrogen is nucleophilic and can be alkylated, especially under strongly basic conditions or with prolonged reaction times.
-
Troubleshooting Steps:
-
Use a moderate excess of sodium methoxide (1.1-1.5 equivalents). A large excess can lead to deprotonation of the pyrrole nitrogen, increasing its nucleophilicity.
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Consider protecting the pyrrole nitrogen with a suitable protecting group, such as a SEM (2-(trimethylsilyl)ethoxymethyl) or BOC group, which can be removed after the methoxylation step.[3]
-
-
-
Dimerization or Oligomerization: Under certain conditions, complex mixtures of byproducts can form.
-
Troubleshooting Steps:
-
Ensure efficient stirring to avoid localized high concentrations of reagents.
-
Add the sodium methoxide solution slowly to the solution of the starting material.
-
-
Experimental Protocol: Synthesis of this compound
This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
4-chloro-5H-pyrrolo[3,2-d]pyrimidine
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous DMF (optional)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq).
-
Add anhydrous methanol (or a suitable solvent mixture) to achieve a concentration of approximately 0.1-0.2 M.
-
-
Reaction:
-
Under a positive pressure of inert gas, add sodium methoxide (1.2 eq) portion-wise or as a solution in anhydrous methanol.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the pyrrolo[3,2-d]pyrimidine core in drug discovery?
The pyrrolo[3,2-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry. It is an isostere of purine and can act as a hinge-binding motif in many protein kinases.[2] This makes it a valuable core for the design of inhibitors for a wide range of therapeutic targets, including those in oncology and inflammatory diseases.[4][5]
Q2: My starting material, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, is a pale yellow or brown solid. Is this normal?
Yes, it is common for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine to be an off-white to pale yellow or brown solid.[1] However, a very dark color may indicate the presence of impurities. It is advisable to check the purity by HPLC or NMR before use.
Q3: How should I store 4-chloro-5H-pyrrolo[3,2-d]pyrimidine and sodium methoxide?
4-chloro-5H-pyrrolo[3,2-d]pyrimidine should be stored in a cool, dry place, away from moisture.[1] Sodium methoxide is highly reactive with water and should be stored under an inert atmosphere in a tightly sealed container.
Q4: Can I use other alkoxides for this reaction?
Yes, this reaction is amenable to other alkoxides, such as sodium ethoxide or sodium tert-butoxide, to generate the corresponding 4-alkoxy derivatives. Reaction conditions may need to be re-optimized for each specific nucleophile.
Q5: What are the key analytical techniques to monitor this reaction and characterize the product?
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the consumption of starting material and the formation of the product with the correct mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and purity assessment of the final product.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A decision-tree workflow for troubleshooting the synthesis.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Starting Material Purity | >95% | Impurities can lead to side reactions and complicate purification. |
| Sodium Methoxide | Anhydrous, 1.1-1.5 eq. | Hygroscopic nature requires anhydrous conditions; excess can cause side reactions. |
| Solvent | Anhydrous Methanol or DMF | Polar solvents are necessary to facilitate the SNAr reaction. |
| Temperature | 25-80 °C | Balances reaction rate with potential for side reactions and decomposition. |
| Atmosphere | Inert (N2 or Ar) | Prevents reaction with atmospheric moisture, which can lead to hydrolysis byproducts. |
References
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - ACS Publications. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. [Link]
-
A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - ResearchGate. [Link]
-
Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - RSC Publishing. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. [Link]
-
Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - NIH. [Link]
-
Compounds in the Pyrrolo[3,4-d]pyrimidine Series. Syntheses Based on - Sci-Hub. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. [Link]
-
Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed. [Link]
-
4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC - PubMed Central. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assay Development for 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine Derivatives
Welcome to the technical support resource for researchers working with the 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine scaffold. This guide is designed to provide practical, field-proven insights into the challenges you may encounter during assay development. Our goal is to equip you with the knowledge to troubleshoot common issues, ensure data integrity, and accelerate your research and drug development programs.
The pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently identified as a potent inhibitor of various protein kinases and other critical enzymes.[1][2] Derivatives have shown promise as inhibitors of targets like VEGFR2, FGFR, and enzymes involved in one-carbon metabolism such as SHMT2.[3][4][5] However, like many heterocyclic small molecules, this class presents specific challenges in assay development, from physicochemical limitations to complex biological interactions. This guide provides a structured, question-and-answer approach to navigate these complexities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common at the outset of an experimental campaign.
Q1: I have a novel this compound derivative. What are its likely biological targets?
A1: The pyrrolo[3,2-d]pyrimidine scaffold is a "hinge-binding" motif that mimics the adenine component of ATP. Consequently, its derivatives are most frequently potent inhibitors of protein kinases .[6] Specific targets identified for this class include receptor tyrosine kinases crucial for angiogenesis like VEGFR2 and FGFR.[2][5] Additionally, some analogs have been shown to inhibit enzymes in the folate-dependent one-carbon (C1) metabolism pathway, such as serine hydroxymethyltransferase (SHMT2).[3] Therefore, initial screening efforts should logically focus on kinase panels or specific assays for these enzyme families.
Q2: What are the first critical parameters I should check for my compound stock solution before starting any assay?
A2: Before assessing biological activity, you must validate the integrity and behavior of your compound stock.
-
Solubility: Pyrrolopyrimidine derivatives can exhibit poor aqueous solubility.[7] Always determine the maximum solubility in your primary solvent (typically DMSO) and your final aqueous assay buffer. Visually inspect for precipitation after dilution. The presence of unseen microprecipitates is a common source of assay artifacts and poor reproducibility.
-
Purity and Identity: Confirm the purity (>95%) and identity of your compound via LC-MS and ¹H-NMR. Impurities can lead to misleading biological data.
-
Stability: Assess the stability of the compound in your stock solvent and final assay buffer under experimental conditions (e.g., incubation time and temperature). A simple method is to incubate the compound in the buffer, then use LC-MS to check for degradation over time. Some heterocyclic compounds can be unstable in aqueous media.[8]
Q3: Which basic assay should I start with to confirm the biological activity of my compound?
A3: A two-pronged approach is recommended:
-
Biochemical Assay: Start with a purified enzyme assay against a primary, hypothesized target (e.g., VEGFR2 kinase). This confirms direct interaction and provides a baseline potency (IC₅₀). A variety of formats are available, including those that measure ATP conversion (e.g., ADP-Glo™) or inhibitor binding (e.g., LanthaScreen™ TR-FRET).[9]
-
Cell-Based Assay: Concurrently, use a simple cell proliferation assay (e.g., MTT or CellTiter-Glo®) with a cancer cell line known to be dependent on your hypothesized target (e.g., HUVECs for VEGFR2).[2] This provides an initial assessment of cell permeability and on-target effects in a biological context.
Q4: My compound is potent in a biochemical assay but shows weak or no activity in my cell-based assay. What are the most common reasons for this discrepancy?
A4: This is a frequent and critical challenge in drug discovery.[10] The discrepancy points to factors beyond direct enzyme inhibition. The primary culprits are:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Compound Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium (like albumin) or non-specifically to intracellular proteins, reducing the free concentration available to engage the target.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.[8]
-
High Intracellular ATP: For ATP-competitive inhibitors, the high concentration of ATP inside the cell (~1-10 mM) can outcompete the inhibitor, leading to a significant rightward shift in potency compared to a biochemical assay where ATP is often used at or below its Km.[11]
The troubleshooting guides in the following sections will provide detailed strategies to investigate each of these possibilities.
Section 2: Biochemical Assay Troubleshooting Guide
Biochemical assays are the foundation of inhibitor characterization. However, they are susceptible to artifacts that can be mistaken for true inhibition.
Q1: My IC₅₀ values for the same compound are inconsistent between experiments. What should I check?
A1: IC₅₀ variability is often rooted in subtle changes in assay conditions. Follow this checklist:
-
Enzyme and Substrate Quality: Ensure you are using a consistent source and lot of enzyme and substrate. Enzyme activity can vary between batches. Confirm that you are operating in the initial velocity region of the enzymatic reaction, where substrate consumption is less than 10-15%.[12]
-
ATP Concentration: For ATP-competitive inhibitors, the IC₅₀ value is highly dependent on the ATP concentration. Ensure the ATP concentration is precisely controlled and ideally set at or near the Michaelis constant (Km) for the enzyme.
-
DMSO Concentration: Ensure the final DMSO concentration is identical across all wells, including controls. High DMSO concentrations can denature enzymes or affect assay signals.[13]
-
Compound Stability & Solubility: As mentioned in the FAQs, re-verify that your compound is not precipitating upon dilution into the aqueous assay buffer or degrading over the incubation period.
-
Incubation Times: Use precise and consistent pre-incubation (enzyme + inhibitor) and reaction initiation (addition of substrate/ATP) times. For inhibitors with slow binding kinetics, the pre-incubation time can significantly impact the apparent IC₅₀.[2]
Q2: I'm observing a high background signal or apparent inhibition with my vehicle control (DMSO alone). How can I address this?
A2: This indicates an issue with the assay components or format.
-
Reagent Purity: Impurities in buffers, ATP, or substrates can interfere with the assay.[13] Use high-purity reagents.
-
Enzyme Aggregation: Some kinases are prone to aggregation, which can alter their activity.[13] Include a small amount of a non-ionic detergent like Brij-35 (0.01-0.05%) in the assay buffer to prevent this.
-
Assay Plate Interference: Ensure the microplates you are using are compatible with your detection method (e.g., low-binding plates for biochemical assays, black plates for fluorescence).
Q3: How do I distinguish a true inhibitor from a compound that interferes with the assay technology?
A3: Assay interference is a major source of false positives.
-
Counter-Screen: For fluorescence-based assays (FP, TR-FRET), run a screen in the absence of the enzyme to identify compounds that quench or contribute to the fluorescent signal. For luminescence-based assays (e.g., Kinase-Glo®), run a counter-screen against luciferase to identify compounds that directly inhibit the reporter enzyme.
-
Orthogonal Assay: Validate hits using a different assay platform that relies on an unrelated detection method. For example, if your primary screen is a luminescence-based ATP depletion assay, validate hits with a TR-FRET binding assay or a mobility-shift electrophoresis assay.[9]
-
Inspect Dose-Response Curves: False positives from assay interference often produce steep, non-ideal dose-response curves. True inhibitors typically yield a classic sigmoidal curve with a slope near -1.0.
Workflow: Troubleshooting Biochemical Kinase Assays
Caption: A systematic workflow for diagnosing common issues in biochemical kinase assays.
Protocol Example: TR-FRET Kinase Binding Assay
This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the binding of a this compound derivative to a kinase. This format is advantageous as it directly measures binding, avoiding complications from substrate competition or enzyme kinetics.[9][14]
Materials:
-
Kinase of interest (tagged, e.g., with GST or His)
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)
-
Kinase Tracer (a fluorescently labeled, ATP-competitive ligand)
-
Test Compound (serial dilution in DMSO)
-
Assay Buffer: 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35
Procedure:
-
Prepare Reagents: Create a 2X solution of the Kinase/Eu-Antibody complex and a 2X solution of the Tracer in assay buffer. Determine optimal concentrations beforehand as per the manufacturer's guidelines.
-
Compound Plating: In a low-volume 384-well plate, add 2 µL of the serially diluted test compound in DMSO. For controls, add 2 µL of DMSO alone.
-
Add Kinase/Antibody: Add 8 µL of the 2X Kinase/Eu-Antibody solution to each well. Mix gently and incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 10 µL of the 2X Tracer solution to each well to start the binding reaction. The final volume will be 20 µL.
-
Incubate: Incubate the plate for 60 minutes at room temperature, protected from light. This allows the binding to reach equilibrium.
-
Read Plate: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀. A decrease in the TR-FRET signal indicates displacement of the tracer by the test compound.[9]
Section 3: Cell-Based Assay Troubleshooting Guide
Confirming that a compound works in the complex environment of a living cell is a critical step.
Q1: My compound's potency is much lower in cells than in my biochemical assay. What should I investigate first?
A1: This is the classic biochem-to-cell disconnect.[10] A systematic approach is needed to pinpoint the cause.
Decision Tree: Troubleshooting Biochem-to-Cell Potency Shifts
Caption: A decision tree to diagnose the cause of poor translation from biochemical to cellular potency.
Q2: How do I confirm that my compound is actually binding to its intended target inside the cell?
A2: The gold-standard method for this is the Cellular Thermal Shift Assay (CETSA) .[15][16] CETSA is based on the principle that when a ligand binds to its target protein, it stabilizes the protein, increasing its melting temperature.[16] By heating intact cells treated with your compound to various temperatures and then quantifying the amount of soluble target protein remaining, you can directly observe this stabilization as a "thermal shift."[17] This provides definitive evidence of target engagement in a physiological context.
Protocol Example: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a basic CETSA experiment with detection by Western Blot.
Materials:
-
Cultured cells expressing the target protein.
-
Complete cell culture medium.
-
Test compound and vehicle (DMSO).
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.
-
Equipment: Thermocycler or heating blocks, centrifuge, equipment for SDS-PAGE and Western Blotting.
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at the desired concentration (e.g., 10x the cellular IC₅₀) or with vehicle (DMSO) for 1-2 hours in the incubator.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating Step: Place the PCR tubes in a thermocycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 64°C). One aliquot should be left at room temperature as an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thawing. A common method is three cycles of freezing in liquid nitrogen followed by thawing at 25°C.[15] This step is critical for consistent results.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) from each tube. Determine the protein concentration and normalize all samples.
-
Detection: Analyze the samples by SDS-PAGE and Western Blot using an antibody specific to your target protein.
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.[16]
Section 4: Physicochemical and Compound-Related Issues
The inherent properties of your compound can be the source of many assay development headaches.
Q1: My compound is precipitating when I dilute it from DMSO into my aqueous assay buffer. What can I do?
A1: Compound precipitation is a common cause of non-reproducible data.
-
Reduce Final DMSO Concentration: While decreasing the DMSO stock concentration, ensure the final assay concentration of DMSO remains low and consistent (ideally ≤0.5%).
-
Use a Surfactant: Include a low concentration of a non-ionic surfactant like Brij-35 (0.01%) or Pluronic F-127 in the assay buffer to improve solubility.
-
Pre-warm the Buffer: Adding the DMSO stock to slightly warmed assay buffer can sometimes help maintain solubility.
-
Change the Dilution Method: Instead of a single large dilution, perform a serial dilution in a buffer containing a moderate amount of DMSO before the final dilution into the assay buffer.
Table: Recommended Compound Handling & QC Parameters
| Parameter | Recommendation / Method | Rationale |
| Stock Solvent | 100% Anhydrous DMSO | Broad solubility for many heterocyclic compounds. Anhydrous grade prevents water absorption and compound degradation. |
| Stock Concentration | 10-20 mM | A practical range that allows for sufficient dilution while minimizing the amount of DMSO added to the assay. |
| Solubility Check | Nephelometry or visual inspection under magnification after dilution in final buffer. | To confirm the absence of precipitates that can cause assay artifacts and inaccurate concentration determination. |
| Final DMSO % (Biochemical) | ≤ 1% | Minimizes solvent effects on enzyme activity and protein stability.[13] |
| Final DMSO % (Cell-Based) | ≤ 0.5% | Higher concentrations can be toxic to cells and induce non-specific cellular stress responses. |
| Stability Assessment | LC-MS analysis of compound in assay buffer at t=0 and after max incubation time. | To ensure the measured activity is from the parent compound and not a degradant.[8] |
References
-
Matherly, L. H., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics. [Link][3][4]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link][13]
-
Glowczyk, I., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link][18]
-
Saczewski, F., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link][19]
-
Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link][6]
-
Matsuno, K., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry Letters. [Link][2]
-
Bentham Science Publishers. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. [Link][20]
-
Al-Ostath, A., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Scientific Reports. [Link][21]
-
Okaniwa, M., et al. (2010). [4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases. Bioorganic & Medicinal Chemistry Letters. [Link][5]
-
Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link][15]
-
Taha, M., et al. (2014). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. The AAPS Journal. [Link][22]
-
Fabbro, D., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link][7]
-
Słabicki, M., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link][17]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link][10]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link][11]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link][12]
-
Harding, T. W., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link][16]
-
Frankowski, K. J., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry. [Link][8]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine and Other Pyrrolopyrimidine Isomers for Researchers and Drug Development Professionals
The pyrrolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules. Its structural resemblance to the purine nucleobase allows it to function as a compelling ATP-competitive inhibitor for a variety of enzymes, particularly kinases. This guide provides an in-depth technical comparison of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine with its regioisomers and other derivatives, offering insights into their synthesis, physicochemical properties, and biological activities, supported by experimental data and established protocols.
The Pyrrolopyrimidine Scaffold: A Landscape of Isomeric Diversity and Biological Potential
Pyrrolopyrimidines are bicyclic heteroaromatic compounds formed by the fusion of a pyrrole and a pyrimidine ring. The orientation of the fused rings gives rise to four possible isomers: pyrrolo[2,3-d]pyrimidine (7-deazapurine), pyrrolo[3,2-d]pyrimidine (9-deazapurine), pyrrolo[3,4-d]pyrimidine, and pyrrolo[2,3-b]pyridine. Among these, the pyrrolo[2,3-d] and pyrrolo[3,2-d] isomers have garnered the most significant attention in drug discovery due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties[1].
The seemingly subtle difference in the fusion of the pyrrole and pyrimidine rings between the pyrrolo[3,2-d] and pyrrolo[2,3-d] isomers can lead to significant variations in their three-dimensional shape, electronic distribution, and hydrogen bonding patterns. These differences, in turn, profoundly influence their binding affinity and selectivity for biological targets.
Spotlight on this compound: Synthesis and Physicochemical Properties
The this compound isomer is a key intermediate and a pharmacophore in the development of various therapeutic agents. Its synthesis typically proceeds from a chlorinated precursor, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from the commercially available 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one.
Step 1: Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
This step involves the chlorination of the pyrimidinone using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Figure 1: Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Step 2: Methoxylation to this compound
The chloro group at the 4-position is then displaced by a methoxy group through a nucleophilic aromatic substitution reaction with sodium methoxide.
Figure 2: Synthesis of this compound.
Physicochemical Properties
| Property | This compound | 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
| Molecular Formula | C₇H₇N₃O | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol | 149.15 g/mol [2] |
| CAS Number | 144216-57-9[3] | 4786-76-9[2] |
| Appearance | Off-white to pale yellow-brown solid (predicted) | - |
| SMILES | COC1=C2NC=C2N=C1 | COc1ncn-2c1ccc2[2] |
Note: Specific experimental data such as melting point, boiling point, and detailed NMR spectra for this compound are not widely published. The data presented for the pyrrolo[3,2-d] isomer is based on vendor information and structural analogy.
Comparative Biological Activity: The Significance of Isomeric Scaffolds
The choice of the pyrrolopyrimidine isomer can have a dramatic impact on biological activity. A key study highlights this difference in the context of antitubulin agents, which are crucial in cancer chemotherapy.
Superior Potency of the Pyrrolo[3,2-d]pyrimidine Scaffold as Antitubulin Agents
A study on water-soluble pyrrolopyrimidine derivatives as colchicine site microtubule depolymerizing agents found that pyrrolo[3,2-d]pyrimidine analogs were more potent than their pyrrolo[2,3-d]pyrimidine regioisomers . This suggests that the arrangement of the nitrogen atoms and the overall shape of the pyrrolo[3,2-d]pyrimidine scaffold allows for a more favorable interaction with the colchicine binding site on tubulin.
This enhanced activity underscores the importance of scaffold selection in drug design. The subtle change in the fusion of the heterocyclic rings can lead to a significant improvement in potency, highlighting the value of exploring different isomeric cores during lead optimization.
Pyrrolopyrimidines as Kinase Inhibitors: A Broad Spectrum of Activity
The pyrrolopyrimidine scaffold is a well-established pharmacophore for kinase inhibitors. Derivatives of both pyrrolo[3,2-d] and pyrrolo[2,3-d]pyrimidines have been extensively investigated as inhibitors of a wide range of kinases, including:
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Pyrrolo[3,2-d]pyrimidine derivatives have been developed as potent type-II inhibitors of VEGFR2 kinase, a key target in angiogenesis[4].
-
EGFR (Epidermal Growth Factor Receptor): Pyrrolo[2,3-d]pyrimidine derivatives have shown promise as inhibitors of mutant EGFR, a driver of non-small cell lung cancer[5].
-
RET Kinase: Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of RET kinase, which is implicated in thyroid and lung cancers[6].
The methoxy group at the 4-position of the pyrimidine ring can play a crucial role in the activity of these inhibitors. It can act as a hydrogen bond acceptor and influence the solubility and metabolic stability of the compound. The precise impact of the methoxy group depends on the specific target and the overall structure of the molecule.
Experimental Protocols for Evaluation
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
General Synthesis Protocol for this compound
Step 1: Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
-
To 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a base, such as aqueous ammonia or sodium bicarbonate, until the pH is approximately 7-8.
-
Collect the resulting precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum to yield 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Step 2: Synthesis of this compound
-
Dissolve 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in methanol (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Figure 3: Detailed workflow for the synthesis of this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of pyrrolopyrimidine derivatives against a target kinase.
-
Reagents and Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, the target kinase, and the kinase substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Figure 4: General workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Figure 5: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of oncology. The available evidence suggests that the pyrrolo[3,2-d]pyrimidine core may offer advantages in potency over its more commonly studied pyrrolo[2,3-d]pyrimidine counterpart in certain contexts.
Future research should focus on a more direct and systematic comparison of these isomeric scaffolds across a range of biological targets. The synthesis and evaluation of a focused library of isomeric pairs, including this compound and 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine, against a panel of kinases and in various cancer cell lines would provide invaluable data for structure-activity relationship studies. Such efforts will undoubtedly pave the way for the rational design of more potent and selective pyrrolopyrimidine-based drugs.
References
-
Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. (2010). Journal of Medicinal Chemistry, 53(21), 7785-7798. [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2020). European Journal of Medicinal Chemistry, 208, 112781. [Link]
-
4-METHOXY-7H-PYRROLO(2,3-D)PYRIMIDINE. precisionFDA. [Link]
-
4-chloro-5H-pyrrolo[3,2-d]pyrimidine. PubChem. [Link]
-
Design, synthesis, and in vitro/vivo anticancer activity of 4-substituted 7-(3-fluoro-4-methoxybenzyl)- 7 H -pyrrolo[2,3- d ]pyrimidines. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. (2021). Russian Journal of Organic Chemistry, 57(3), 430-439. [Link]
-
lines ic50 values: Topics by Science.gov. Science.gov. [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021). European Journal of Medicinal Chemistry, 224, 113721. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2021). Molecules, 26(16), 4987. [Link]
-
Evaluation of the cytotoxic effects pyrrolo[2,3-d]pyrimidine compound on 4T1 mouse breast cells line. ResearchGate. [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2022). Molecules, 27(19), 6296. [Link]
-
IC50 of the most active compounds. To calculate half maximal inhibitory... ResearchGate. [Link]
-
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (2022). Journal of Medicinal Chemistry, 65(1), 319-337. [Link]
-
Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. (2010). Journal of Medicinal Chemistry, 53(21), 7785–7798. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2020). European Journal of Medicinal Chemistry, 208, 112781. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. (2022). Pharmaceuticals, 15(1), 92. [Link]
-
The IC50 values of the chalcone methoxy derivatives 3a and 5a. IC50 was... ResearchGate. [Link]
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. 144216-57-9|this compound|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Evaluating 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine Against the Gold Standard Imatinib in CML Models
For drug development professionals and researchers in oncology, the landscape of Chronic Myeloid Leukemia (CML) treatment has been shaped by the success of tyrosine kinase inhibitors (TKIs). Imatinib, the first-in-class BCR-ABL inhibitor, transformed CML from a fatal malignancy into a manageable chronic condition for many patients.[1] However, the emergence of resistance, often due to point mutations in the BCR-ABL kinase domain, necessitates the continued development of novel inhibitory agents.[1] This guide provides a comparative framework for evaluating new chemical entities, using 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine as a representative of the promising pyrrolopyrimidine class of kinase inhibitors, against the benchmark, imatinib.
While direct comparative data for this compound against imatinib in CML models is not extensively available in the public domain, this guide will leverage known data for imatinib and the broader pyrrolopyrimidine class to outline the critical experimental comparisons necessary for a thorough preclinical evaluation. We will delve into the mechanistic rationale, present a template for comparative data analysis, and provide detailed experimental protocols that form the bedrock of such an investigation.
Understanding the Molecular Target: The BCR-ABL Oncoprotein
CML is characterized by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation fuses the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1), creating the constitutively active BCR-ABL tyrosine kinase. This oncoprotein drives uncontrolled cell proliferation and is the primary therapeutic target in CML.
Caption: BCR-ABL signaling pathway driving CML.
Mechanistic Showdown: Imatinib vs. Pyrrolopyrimidines
Imatinib: As a 2-phenylaminopyrimidine derivative, imatinib functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain. It stabilizes the inactive conformation of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade that leads to leukemogenesis.[1]
Pyrrolopyrimidines: The pyrrolo[2,3-d]pyrimidine and its isomeric pyrrolo[3,2-d]pyrimidine scaffolds are recognized as privileged structures in kinase inhibitor design.[2] Their structural similarity to adenine allows them to function as ATP mimetics. While the precise binding mode of this compound to BCR-ABL is not publicly detailed, related pyrido-pyrimidine inhibitors have demonstrated the ability to bind BCR-ABL irrespective of the activation loop conformation, a feature that can be advantageous in overcoming certain imatinib resistance mutations.[3] Some pyrrolo[3,2-d]pyrimidine derivatives have also been investigated as inhibitors of metabolic pathways, such as one-carbon metabolism, which could represent a dual-targeted approach in cancer therapy.[4][5]
Caption: Comparative mechanism of BCR-ABL inhibition.
Comparative Data Analysis: A Template for Evaluation
A direct comparison of the efficacy of a novel compound and imatinib requires rigorous in vitro and in vivo testing. The following tables provide a template for presenting such comparative data.
Table 1: In Vitro Kinase and Cellular Activity
| Parameter | This compound | Imatinib |
| BCR-ABL Kinase Assay (IC50) | Data to be determined | ~25 nM[6] |
| Cell Viability (IC50) | ||
| K562 (BCR-ABL positive CML cell line) | Data to be determined | ~200-400 nM |
| LAMA-84 (BCR-ABL positive CML cell line) | Data to be determined | ~200-500 nM |
| Ba/F3 p210 (BCR-ABL expressing murine pro-B cell line) | Data to be determined | ~300-600 nM |
| Ba/F3 (Parental cell line) | Data to be determined | >10 µM |
Table 2: In Vivo Efficacy in a CML Mouse Model
| Parameter | Vehicle Control | This compound | Imatinib |
| Tumor Growth Inhibition (%) | 0 | Data to be determined | Dose-dependent |
| Mean Tumor Volume (mm3) at Day X | Data to be determined | Data to be determined | Data to be determined |
| Change in Body Weight (%) | Data to be determined | Data to be determined | Data to be determined |
| Survival Analysis (Median Survival in Days) | Data to be determined | Data to be determined | Dose-dependent |
Essential Experimental Protocols
To generate the comparative data outlined above, the following experimental protocols are fundamental.
In Vitro BCR-ABL Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of the BCR-ABL kinase.
Methodology:
-
Reagents and Materials: Recombinant BCR-ABL kinase, ATP, a suitable peptide substrate (e.g., Abltide), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound and imatinib. b. In a 96-well plate, add the recombinant BCR-ABL kinase to each well. c. Add the diluted compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate the reaction for a specified period (e.g., 60 minutes) at 30°C. f. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. g. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the cytotoxic effect of the test compound on CML cell lines.
Methodology:
-
Cell Lines: K562, LAMA-84, and Ba/F3 p210 cells. Ba/F3 parental cells should be used as a negative control to assess for off-target toxicity.[7]
-
Reagents and Materials: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, and a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).
-
Procedure: a. Seed the cells in a 96-well plate at an appropriate density. b. Prepare serial dilutions of the test compound and imatinib. c. Add the diluted compounds to the cells and incubate for a specified time (e.g., 72 hours) at 37°C in a 5% CO2 incubator. d. Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. e. Measure the absorbance or luminescence to determine the number of viable cells. f. Calculate the percent viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis of BCR-ABL Phosphorylation
Objective: To confirm the on-target effect of the test compound by assessing the phosphorylation status of BCR-ABL and its downstream targets.
Methodology:
-
Cell Culture and Treatment: Culture K562 cells and treat with various concentrations of the test compound and imatinib for a short period (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-polyacrylamide gel electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[8] d. Incubate the membrane with primary antibodies specific for phosphorylated BCR-ABL (p-BCR-ABL), total BCR-ABL, phosphorylated CrkL (p-CrkL), and a loading control (e.g., GAPDH or β-actin). e. Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][9]
Caption: Key steps in Western Blot analysis.
In Vivo CML Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are commonly used for xenograft studies.[10][11]
-
Cell Implantation: Subcutaneously inject a suspension of K562 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor dimensions with calipers.
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, test compound, and imatinib). Administer the treatments according to a predetermined schedule and route (e.g., oral gavage).
-
Efficacy Evaluation: a. Continue to monitor tumor growth and body weight throughout the study. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis. c. For survival studies, monitor the mice until they reach a predetermined endpoint.
-
Data Analysis: Calculate tumor growth inhibition and analyze survival data using appropriate statistical methods.
Conclusion and Future Directions
The comparison of a novel compound like this compound with a well-established drug such as imatinib is a critical step in the drug discovery pipeline for CML. While this guide provides a framework based on the known properties of imatinib and the potential of the pyrrolopyrimidine class, the actual performance of this compound can only be ascertained through rigorous experimental testing.
Future studies should also investigate the activity of this compound against a panel of imatinib-resistant BCR-ABL mutants, particularly the gatekeeper T315I mutation. Furthermore, pharmacokinetic and toxicological studies are essential to fully characterize the drug-like properties of any new chemical entity. By following a systematic and comparative approach, researchers can effectively identify and advance the next generation of CML therapeutics.
References
-
Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. (n.d.). PubMed. [Link]
-
The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. (n.d.). ResearchGate. [Link]
-
Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. (2019). National Institutes of Health. [Link]
-
Different In Vitro Models of Chronic Myeloid Leukemia Show Different Characteristics: Biological Replicates Are Not Biologically Equivalent. (n.d.). National Institutes of Health. [Link]
-
Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity. (2022). National Institutes of Health. [Link]
-
Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. (n.d.). PubMed Central. [Link]
-
Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models. (n.d.). National Institutes of Health. [Link]
-
Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity. (2023). National Institutes of Health. [Link]
-
CX‑5461 potentiates imatinib‑induced apoptosis in K562 cells by stimulating KIF1B expression. (n.d.). PubMed Central. [Link]
-
Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. (n.d.). PubMed Central. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]
-
In Vitro Cardiotoxicity Potential Comparative Assessments of Chronic Myelogenous Leukemia Tyrosine Kinase Inhibitor Therapies: Dasatinib, Imatinib and Nilotinib. (2007). ASH Publications. [Link]
-
Overview of the Use of Murine Models in Leukemia and Lymphoma Research. (n.d.). Frontiers. [Link]
-
Tyrosine kinase inhibitors in the treatment of chronic phase CML: strategies for frontline decision-making. (n.d.). PubMed Central. [Link]
-
The Effect of BCR-ABL Specific Tyrosine Kinase Inhibitors on the Thioredoxin System in Chronic Myeloid Leukemia. (n.d.). MDPI. [Link]
-
ND‑09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR‑ABL signaling. (2021). Spandidos Publications. [Link]
-
Modelling Cellular and Molecular Progression Of CML In The Mouse. (2013). ASH Publications. [Link]
-
Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction. (n.d.). National Institutes of Health. [Link]
-
IC 50 values for imatinib-sensitive and imatinibresistant cell lines.... (n.d.). ResearchGate. [Link]
-
Identification of intracellular targets of pyrrolo[3,2-d]pyrimidine.... (n.d.). ResearchGate. [Link]
-
Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. (2012). PubMed. [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. [Link]
-
Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. (2024). Bentham Science Publishers. [Link]
-
Analysis of cell-viability of Imatinib-sensitive and –resistant CML.... (n.d.). ResearchGate. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. [Link]
-
Imatinib in Chronic Myeloid Leukemia: an Overview. (n.d.). PubMed Central. [Link]
-
Hematological Adverse Events with Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia: A Systematic Review with Meta-Analysis. (n.d.). MDPI. [Link]
-
Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. (n.d.). PubMed. [Link]
-
Safety and efficacy of flumatinib in patients with chronic phase chron. (2026). Dove Medical Press. [Link]
-
Animal models of chronic myelogenous leukemia. (n.d.). National Institutes of Health. [Link]
-
Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib. (2023). MDPI. [Link]
-
Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. [Link]
-
Inhibition of wild-type and mutant Bcr-Abl by pyrido-pyrimidine-type small molecule kinase inhibitors. (n.d.). PubMed. [Link]
-
Western Blot Protocol. (2023). YouTube. [Link]
-
Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. (2019). ResearchGate. [Link]
-
Studying AML in mouse models: methods and challenges. (2025). VJHemOnc. [Link]
-
Asiaticoside Inhibits Cell Growth and Invasion of Imatinib-resistant K562 Cells. (2024). (n.d.). [Link]
-
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (n.d.). Auctores Journals. [Link]
-
The ins and outs of bcr-abl inhibition. (n.d.). PubMed. [Link]
Sources
- 1. Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Diversity of Allosteric Bcr-Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of wild-type and mutant Bcr-Abl by pyrido-pyrimidine-type small molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different In Vitro Models of Chronic Myeloid Leukemia Show Different Characteristics: Biological Replicates Are Not Biologically Equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. youtube.com [youtube.com]
- 10. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Technical Comparison: 4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine and Gefitinib in the Context of EGFR Inhibition
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Gefitinib (Iressa®), a selective EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of resistance necessitates the exploration of novel chemical scaffolds. This guide provides a detailed head-to-head comparison of the well-established EGFR inhibitor, gefitinib, with the emerging class of pyrrolo[3,2-d]pyrimidines, using a representative potent compound from this series to frame the analysis.
While direct experimental data for 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is not extensively available in the public domain, the broader class of 4,5-disubstituted pyrrolo[3,2-d]pyrimidines has demonstrated significant potential as EGFR inhibitors.[1] For the purpose of this comparative guide, we will utilize a potent exemplar from this class, Compound 70 (as designated in cited literature), which exhibits an EGFR IC50 of 5.7 nM, to draw a meaningful parallel with gefitinib.[1]
Introduction to the Comparators
Gefitinib: A quinazoline derivative, gefitinib was one of the first-in-class EGFR-TKIs. It functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades that promote cell proliferation, survival, and metastasis.[2] Its efficacy is most pronounced in tumors with activating mutations in the EGFR kinase domain, such as exon 19 deletions or the L858R point mutation.[3][4]
Pyrrolo[3,2-d]pyrimidines: This heterocyclic scaffold has garnered significant interest in medicinal chemistry due to its structural similarity to purines, the building blocks of ATP. This inherent characteristic makes it a promising framework for designing kinase inhibitors. Various substitutions on the pyrrolo[3,2-d]pyrimidine core have led to the development of potent inhibitors of several kinases, including VEGFR2 and, pertinently, EGFR.[1][5] The 4,5-disubstituted analogues, in particular, have shown potent anti-proliferative activity and EGFR inhibition.[1]
Mechanism of Action and Target Engagement
Both gefitinib and the representative pyrrolo[3,2-d]pyrimidine derivative function as ATP-competitive inhibitors of the EGFR tyrosine kinase. They exert their therapeutic effect by blocking the catalytic activity of the receptor, thus preventing the initiation of downstream signaling pathways.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Comparative Efficacy: A Data-Driven Analysis
The cornerstone of a head-to-head comparison lies in the quantitative assessment of inhibitory potency. The half-maximal inhibitory concentration (IC50) is a critical metric in this regard.
| Compound | Target/Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Representative Pyrrolo[3,2-d]pyrimidine (Compound 70) | EGFR (in vitro) | Not Specified | 5.7 | [1] |
| Gefitinib | EGFR (in vitro, wild-type) | Wild-Type | 2,000 | [6] |
| Gefitinib | H3255 cells | L858R | 40 | [6] |
| Gefitinib | PC-9 cells | Exon 19 deletion | 17 | [7] |
| Gefitinib | H1975 cells | L858R/T790M | >10,000 | [8] |
| Gefitinib | A431 cells | Wild-Type (overexpressed) | 80 | [8] |
Analysis of Performance Data:
From the available data, the representative 4,5-disubstituted pyrrolo[3,2-d]pyrimidine (Compound 70) demonstrates potent inhibition of EGFR in a biochemical assay, with an IC50 value of 5.7 nM.[1] This is significantly more potent than gefitinib against wild-type EGFR in a similar in vitro context.
Gefitinib's potency is highly dependent on the EGFR mutation status. It is most effective against cell lines harboring activating mutations like L858R (H3255 cells, IC50 = 40 nM) and exon 19 deletions (PC-9 cells, IC50 = 17 nM).[6][7] However, its efficacy is dramatically reduced in the presence of the T790M resistance mutation (H1975 cells, IC50 > 10,000 nM). Against wild-type EGFR, its potency is considerably lower (IC50 = 2,000 nM), although this can be enhanced in cell lines with high EGFR expression levels like A431 (IC50 = 80 nM).[8]
The potent enzymatic inhibition by the representative pyrrolo[3,2-d]pyrimidine suggests that this scaffold holds promise for developing highly effective EGFR inhibitors. Further studies are warranted to characterize its activity against various EGFR mutants and in cellular contexts to fully understand its therapeutic potential relative to established drugs like gefitinib.
Experimental Methodologies
To ensure the reproducibility and validity of the comparative data, it is essential to understand the underlying experimental protocols.
EGFR Kinase Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated EGFR kinase domain.
Caption: General Workflow for an EGFR Kinase Assay.
Detailed Protocol (Example using ADP-Glo™ Assay): [9]
-
Reagent Preparation:
-
Dilute recombinant human EGFR kinase, poly(Glu,Tyr) substrate, and ATP to desired concentrations in kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).
-
Prepare serial dilutions of the test compound (pyrrolo[3,2-d]pyrimidine derivative or gefitinib) in DMSO.
-
-
Reaction Setup (384-well plate):
-
Add 1 µL of each compound dilution to the appropriate wells.
-
Add 2 µL of diluted EGFR enzyme and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
-
Kinase Reaction:
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (Cellular)
This assay assesses the effect of a compound on the proliferation and viability of cancer cell lines.
Sources
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of sensitivity to gefitinib/erlotinib for EGFR mutations in NSCLC based on structural interaction fingerprints and multilinear principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gefitinib induces apoptosis in the EGFRL858R non-small-cell lung cancer cell line H3255 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lower gefitinib dose led to earlier resistance acquisition before emergence of T790M mutation in epidermal growth factor receptor‐mutated lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. promega.com [promega.com]
A Comparative Efficacy Analysis of 4-Substituted-5H-pyrrolo[3,2-d]pyrimidine Derivatives as Kinase Inhibitors
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold - A Privileged Core in Kinase Inhibition
The 5H-pyrrolo[3,2-d]pyrimidine core, a bioisostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of protein kinases.[1] This guide provides a comparative efficacy analysis of various derivatives of this scaffold, with a particular focus on understanding the impact of substitutions at the C4-position, including the 4-methoxy group. We will delve into the structure-activity relationships (SAR), comparative potencies against key oncological targets, and the experimental methodologies used to evaluate these compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel kinase inhibitors.
Mechanism of Action: Targeting Key Signaling Pathways in Oncology
Derivatives of the 5H-pyrrolo[3,2-d]pyrimidine scaffold have demonstrated inhibitory activity against several crucial kinases implicated in cancer progression, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR).[2][3] VEGFR2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2] By inhibiting VEGFR2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.
Many of these inhibitors are classified as "Type II" kinase inhibitors. Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors bind to and stabilize an inactive conformation, often referred to as the "DFG-out" conformation.[2] This mode of binding can offer greater selectivity and a different resistance profile compared to Type I inhibitors.[2][3]
Beyond VEGFR2, certain derivatives have shown activity against other important receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and Tie-2, highlighting their potential as multi-targeted kinase inhibitors.[3]
Caption: Inhibition of the VEGFR2 signaling cascade by 4-substituted-5H-pyrrolo[3,2-d]pyrimidine derivatives.
Comparative Efficacy of C4-Substituted Pyrrolo[3,2-d]pyrimidines
The substituent at the C4-position of the pyrrolo[3,2-d]pyrimidine core plays a pivotal role in determining the potency and selectivity of these inhibitors. While direct comparative data for a series of 4-methoxy derivatives is limited, we can infer their potential by analyzing related substitutions.
A key strategy in the development of potent VEGFR2 inhibitors has been the incorporation of a diphenylurea moiety at the C4-position, connected via an oxygen linker.[3] This structural motif is designed to occupy the hydrophobic pocket created by the DFG-out conformation of the kinase.
Table 1: Comparative in vitro Efficacy of C4-Substituted Pyrrolo[3,2-d]pyrimidine Derivatives against VEGFR2
| Compound ID | C4-Substituent | VEGFR2 IC50 (nM) | Reference |
| 20d | 4-(3-(trifluoromethyl)phenyl)ureido)phenoxy- | 1.8 | [3] |
| 1b | 4-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy- | 2.3 | [3] |
| 1a | 4-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)amino)phenoxy- | 4.6 | [3] |
| AGF347 | (Structure not fully disclosed in abstract) | (Potent inhibitor) | [4] |
| Compound 1 | 2,4-dichloro | (Low micromolar) | [5] |
| Compound 2 | 2,4-dichloro-7-iodo | (Sub-micromolar) | [5] |
Data synthesized from multiple sources.[3][4][5]
Analysis of Structure-Activity Relationships (SAR):
-
The Diphenylurea Moiety: As exemplified by compounds 20d and 1b , the presence of a diphenylurea group linked via a phenoxy group at the C4-position leads to highly potent VEGFR2 inhibition, with IC50 values in the low nanomolar range.[3] The terminal phenyl ring with electron-withdrawing groups, such as trifluoromethyl, appears to be beneficial for activity.
-
Halogenation: Halogenation of the pyrrolo[3,2-d]pyrimidine core can significantly enhance antiproliferative activity. For instance, the 2,4-dichloro derivative (Compound 1 ) shows low micromolar activity, which is potentiated to the sub-micromolar range by the introduction of iodine at the C7-position (Compound 2 ).[5] This suggests that while the C4-substituent is crucial for target engagement, modifications at other positions can further optimize the compound's overall efficacy.
-
The Role of the 4-Methoxy Group: While not directly represented in extensive comparative studies, a 4-methoxy group is a relatively small, electron-donating group. In the context of the closely related pyrrolo[2,3-d]pyrimidine scaffold, methoxy substitutions on pendant groups have been shown to influence activity.[6] It is plausible that a direct 4-methoxy substitution on the pyrrolo[3,2-d]pyrimidine core would result in a different kinase selectivity profile compared to the larger C4-substituents designed for the DFG-out pocket of VEGFR2. Further empirical studies are required to elucidate the precise impact of a 4-methoxy group on kinase inhibition.
Experimental Protocols: A Guide to Evaluation
The following protocols are representative of the methodologies employed in the cited literature for the synthesis and evaluation of 4-substituted-5H-pyrrolo[3,2-d]pyrimidine derivatives.
General Synthesis of C4-Substituted Pyrrolo[3,2-d]pyrimidines
A common synthetic route starts from a C4-chloro precursor, which can then be displaced by various nucleophiles to introduce diversity at this position.
Caption: General synthetic workflow for C4-substituted pyrrolo[3,2-d]pyrimidines.
Step-by-Step Protocol:
-
Starting Material: Begin with a suitable protected 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. The choice of protecting group for the pyrrole nitrogen is critical and will depend on the subsequent reaction conditions.
-
Nucleophilic Displacement: To a solution of the 4-chloro precursor in an appropriate aprotic polar solvent (e.g., DMF, DMSO), add the desired nucleophile (e.g., a substituted phenol for C-O bond formation or an amine for C-N bond formation) and a non-nucleophilic base (e.g., Cs2CO3, K2CO3).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Deprotection (if necessary): If a protecting group was used, it is removed in the final step under appropriate conditions to yield the target compound.
In Vitro Kinase Inhibition Assay (Example: VEGFR2)
This assay determines the concentration of the test compound required to inhibit the activity of the target kinase by 50% (IC50).
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the peptide substrate, and the diluted test compound.
-
Kinase Addition: Add the recombinant VEGFR2 kinase to each well to initiate the reaction.
-
ATP Addition: Add ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVEC for anti-angiogenic assessment)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a versatile and potent platform for the development of kinase inhibitors. The efficacy of these compounds is highly dependent on the nature of the substituent at the C4-position, with bulky, hydrophobic groups that can access the DFG-out pocket of kinases like VEGFR2 leading to high potency. While direct comparative data on 4-methoxy derivatives is still emerging, the established SAR provides a rational basis for their design and evaluation. Future studies should focus on synthesizing and testing a series of 4-alkoxy derivatives to fully understand the impact of this substitution on kinase selectivity and overall antiproliferative activity. Furthermore, in vivo studies in relevant animal models are crucial to validate the therapeutic potential of the most promising compounds.
References
-
Dekhne, A. S., Shah, K., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787–1799. [Link]
-
Traxler, P., Furet, P., et al. (1999). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Chimia, 53(9), 473. [Link]
-
Wang, Y., et al. (2013). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Molecules, 18(10), 12547-12567. [Link]
-
Oguro, Y., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry, 18(20), 7261-7273. [Link]
-
Bono, F., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(12), 1229-1254. [Link]
-
Thakkar, N. P., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 25(22), 5228-5232. [Link]
-
Gangjee, A., et al. (2010). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 18(2), 797-807. [Link]
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
